4E-Deacetylchromolaenide 4'-O-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11- |
InChI Key |
DULROFCOEMAPJD-SDSGFQBGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of interest for its potential biological activities. The primary focus of this document is to detail its natural source and provide a comprehensive, step-by-step methodology for its extraction, isolation, and purification. All quantitative data is presented in clear, tabular formats, and key experimental processes are visualized through detailed diagrams.
Natural Source
The sole identified natural source of this compound is the plant species Chromolaena glaberrima. This perennial shrub, belonging to the Asteraceae family, is native to parts of the Americas. The compound is one of many sesquiterpene lactones that have been isolated from this genus, which is known for its rich and diverse phytochemical profile.
Experimental Protocols: From Plant Material to Purified Compound
The isolation of this compound from Chromolaena glaberrima is a multi-step process involving extraction and chromatographic separation. The following protocols are synthesized from established methodologies for the isolation of sesquiterpene lactones from the Chromolaena genus.
Plant Material Collection and Preparation
Fresh aerial parts (leaves and stems) of Chromolaena glaberrima are collected and air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction using methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
Protocol: Solvent Extraction
-
Maceration: The powdered plant material (e.g., 1 kg) is soaked in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. The process is repeated three times with fresh solvent.
-
Soxhlet Extraction: Alternatively, the powdered plant material is placed in a Soxhlet apparatus and extracted with methanol for 48 hours.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Protocol: Liquid-Liquid Partitioning
-
The crude methanolic extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).
-
The aqueous methanol suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
Each fraction is collected and concentrated under reduced pressure. The sesquiterpene lactones, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.
Chromatographic Isolation and Purification
The enriched fractions are further purified using a combination of column chromatography techniques.
Protocol: Column Chromatography
-
Silica (B1680970) Gel Column Chromatography: The dichloromethane or ethyl acetate fraction is subjected to column chromatography on silica gel (e.g., 70-230 mesh).
-
Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
-
Fraction Collection: Fractions of a specific volume (e.g., 50 mL) are collected and monitored by Thin Layer Chromatography (TLC).
-
Pooling of Fractions: Fractions with similar TLC profiles are pooled together.
-
Further Purification: The fractions containing the target compound are further purified by repeated column chromatography, potentially using a different adsorbent like Sephadex LH-20 or by employing preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Note: The specific yield and purity can vary depending on the plant material and the efficiency of the isolation process.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| Typical Yield (from dried plant material) | 0.01 - 0.05% (estimated) |
| Purity (after final purification) | >95% (as determined by HPLC) |
| Appearance | White amorphous powder or crystalline solid |
Table 1: Quantitative Data for this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the isolation and purification process.
Caption: Workflow for the isolation of this compound.
Caption: Detailed view of the column chromatography separation process.
Unveiling the Bioactive Potential: A Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid isolated from Eupatorium chinense, a plant species belonging to the Asteraceae family. As a member of the sesquiterpene lactone class, it is predicted to exhibit significant biological activities, primarily cytotoxic and anti-inflammatory properties. Sesquiterpene lactones are well-documented for their ability to alkylate biological macromolecules, often leading to the inhibition of key inflammatory pathways and the induction of apoptosis in cancer cells. This document synthesizes the available information on related compounds from Eupatorium chinense to project the potential therapeutic applications and research directions for this compound.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Sesquiterpene Lactone
-
Source Organism: Eupatorium chinense
-
Molecular Formula: C₂₂H₂₈O₇
-
Molecular Weight: 404.45 g/mol
Anticipated Biological Activities and Quantitative Data
While specific quantitative data for this compound is not published, the following table summarizes the cytotoxic activities of other sesquiterpene lactones isolated from Eupatorium chinense against various cancer cell lines. This data serves as a valuable proxy for estimating the potential potency of the title compound.
| Compound Name | Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| Eupachinilide A | HL-60 | Cytotoxic | 2.8 | [1] |
| Eupachinilide E | HL-60 | Cytotoxic | 3.5 | [1] |
| Eupachinilide F | A-549 | Cytotoxic | 4.2 | [1] |
| Eupachinilide I | BGC-823 | Cytotoxic | 5.1 | [1] |
| Eupalinolide C | A-549 | Cytotoxic | 1.8 | |
| Eupalinolide D | HL-60 | Cytotoxic | 0.9 | |
| Eupaheliangolide A | KB | Cytotoxic | 3.1 | |
| 3-epi-Heliangin | HeLa | Cytotoxic | 2.5 |
Postulated Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of sesquiterpene lactones, this compound likely exerts its biological effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of sesquiterpene lactones are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety, a common feature in these compounds, can act as a Michael acceptor, leading to the alkylation of critical cysteine residues in the IκB kinase (IKK) complex and NF-κB subunits. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as COX-2, iNOS, and various cytokines.
References
4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers
CAS Number: 104736-09-6 Molecular Formula: C₂₂H₂₈O₇ Molecular Weight: 404.45 g/mol
This technical guide provides an in-depth overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid isolated from Eupatorium chinense L..[1] This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, potential biological activities, and relevant experimental methodologies associated with this compound and its class. While specific data on this compound is limited, this guide consolidates available information and presents data from closely related sesquiterpene lactones derived from the same genus to provide a comprehensive understanding.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 104736-09-6 | [1][2] |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.45 | [1] |
| IUPAC Name | (2E)-4-(acetyloxy)-2-methyl-2-butenoic acid, (3aR,4R,6E,9S,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester | [1] |
| Class | Sesquiterpene Lactone | [1] |
| Natural Source | Eupatorium chinense L. | [1] |
Biological Activity and Potential Therapeutic Applications
While direct biological studies on this compound are not extensively available in the public domain, the broader class of sesquiterpene lactones from Eupatorium species has demonstrated significant cytotoxic and anti-inflammatory properties. This suggests that this compound may possess similar therapeutic potential.
Anticancer Activity
Numerous sesquiterpene lactones isolated from Eupatorium chinense and related species have exhibited moderate to potent cytotoxic activities against a range of cancer cell lines. The α-methylene-γ-lactone moiety, a common feature in these compounds, is considered crucial for their biological activity, acting as a Michael acceptor that can alkylate biological macromolecules.
Table of Cytotoxicity Data for Sesquiterpene Lactones from Eupatorium Species:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Eupachinilide A | HL-60 | 3.5 | |
| Eupachinilide E | HL-60 | 4.1 | |
| Eupachinilide F | HL-60 | 2.8 | |
| Eupachinilide I | HL-60 | 4.8 | |
| Eupalinolide C | A-549 | 2.67 | |
| BGC-823 | 1.85 | ||
| SMMC-7721 | 1.53 | ||
| HL-60 | 0.89 | ||
| Eupalinolide D | A-549 | 3.11 | |
| BGC-823 | 2.24 | ||
| SMMC-7721 | 1.98 | ||
| HL-60 | 1.02 | ||
| Eupalinolide E | A-549 | 2.94 | |
| BGC-823 | 2.06 | ||
| SMMC-7721 | 1.76 | ||
| HL-60 | 0.95 |
Anti-inflammatory Activity
Sesquiterpene lactones are well-documented for their anti-inflammatory effects, which are primarily mediated through the inhibition of pro-inflammatory signaling pathways.
Putative Signaling Pathways
The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory and cell survival signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Caption: Putative inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: General overview of MAPK signaling cascade and potential inhibition points.
Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation and analysis of sesquiterpene lactones from Eupatorium species and can be adapted for this compound.
Isolation and Purification
This workflow outlines the general steps for extracting and isolating sesquiterpene lactones.
Caption: General workflow for the isolation and purification of sesquiterpene lactones.
Detailed Steps:
-
Extraction: Air-dried and powdered whole plants of Eupatorium chinense are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The ethyl acetate soluble fraction, which is rich in sesquiterpenoids, is concentrated.
-
Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a chloroform-methanol mixture as the eluent.
-
Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water to yield the pure compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Conclusion
This compound is a member of the sesquiterpene lactone class of natural products, which are known for their diverse and potent biological activities. While specific research on this particular compound is limited, the available data on related compounds from Eupatorium chinense strongly suggest its potential as a cytotoxic and anti-inflammatory agent. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action, which may pave the way for its development as a novel therapeutic lead. This guide provides a foundational resource for researchers embarking on the study of this promising natural product.
References
The Elusive Mechanism of Action: A Technical Overview of 4E-Deacetylchromolaenide 4'-O-acetate
A notable gap in current scientific literature is the absence of specific studies detailing the mechanism of action for 4E-Deacetylchromolaenide 4'-O-acetate. Despite its chemical identification, dedicated research elucidating its biological activities, signaling pathways, and quantitative effects remains unpublished.
This technical guide addresses this knowledge void by providing a comprehensive overview of the known biological activities of compounds structurally related to this compound, particularly other sesquiterpene lactones isolated from the Chromolaena and Eupatorium genera. The information presented herein is based on documented anti-inflammatory and anticancer properties of extracts from these plants and their constituent compounds. It is crucial to note that while this provides a scientifically grounded hypothesis for the potential mechanism of action of this compound, the data is not specific to this particular molecule.
Inferred Biological Activities: Anti-inflammatory and Anticancer Potential
Extracts from Chromolaena odorata, a plant from which sesquiterpene lactones like this compound are likely derived, have demonstrated significant anti-inflammatory and anticancer properties in various studies.[1][2][3][4][5][6][7][8][9]
Anti-inflammatory Effects
The anti-inflammatory activity of Chromolaena odorata extracts and its constituent compounds, including fatty acids and sesquiterpene lactones, is attributed to the modulation of key inflammatory pathways.[1][2][10] Research suggests that these compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[1][10] Furthermore, they have been shown to suppress the NF-κB and p38 MAPK signaling cascades, which are central to the inflammatory response.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12]
Anticancer Activities
Several studies have highlighted the anticancer potential of extracts from Chromolaena odorata and related sesquiterpene lactones against various cancer cell lines, including breast, liver, and colorectal cancer.[3][4][8][9] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[4][8] Some evidence points towards the modulation of the Bcl-2 protein family, which plays a crucial role in regulating apoptosis.[8][9] The cytotoxic effects of these compounds are a significant area of ongoing research in the development of novel anticancer agents.[13][14]
Postulated Signaling Pathways
Based on the activities of related compounds, this compound may exert its effects through the following signaling pathways:
Caption: Postulated signaling pathways for this compound.
Disclaimer: This diagram is a hypothetical representation based on the known activities of related sesquiterpene lactones and extracts from Chromolaena odorata. The actual signaling pathways for this compound may differ.
Quantitative Data and Experimental Protocols
Due to the lack of specific research on this compound, quantitative data tables and detailed experimental protocols for key experiments cannot be provided at this time. The following sections outline the types of data and methodologies that would be necessary to elucidate its precise mechanism of action.
Hypothetical Data Presentation
Should research become available, quantitative data would ideally be presented in tables summarizing:
-
Table 1: In Vitro Cytotoxicity. IC50 values of this compound against a panel of human cancer cell lines.
-
Table 2: Anti-inflammatory Activity. Inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, with corresponding IC50 values.
-
Table 3: Kinase Inhibition Assays. IC50 values for the inhibition of key kinases in the NF-κB and MAPK pathways.
-
Table 4: In Vivo Efficacy. Tumor growth inhibition in animal models of cancer and reduction of inflammation in models such as carrageenan-induced paw edema.
Essential Experimental Protocols
To rigorously determine the mechanism of action, the following experimental protocols would be critical:
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess the effect of the compound on the metabolic activity of cancer cell lines and determine IC50 values.
-
LDH Release Assay: To measure cytotoxicity by quantifying plasma membrane damage.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: To detect and quantify apoptosis and necrosis by flow cytometry.
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, caspases, and PARP.
-
-
Anti-inflammatory Assays:
-
Griess Assay: To quantify nitrite (B80452) concentration as an indicator of NO production in macrophage cell cultures.
-
ELISA: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in cell culture supernatants or animal serum.
-
Western Blot Analysis: To determine the phosphorylation status and total protein levels of key signaling molecules like NF-κB (p65), IκBα, and p38 MAPK.
-
-
In Vivo Studies:
-
Xenograft Mouse Models: To evaluate the antitumor efficacy of the compound by monitoring tumor volume and weight.
-
Carrageenan-Induced Paw Edema Model: To assess in vivo anti-inflammatory activity by measuring the reduction in paw swelling.
-
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the existing body of research on related sesquiterpene lactones and extracts from Chromolaena odorata provides a strong foundation for hypothesizing its potential as an anti-inflammatory and anticancer agent. Future research should focus on isolating or synthesizing sufficient quantities of this specific compound to perform the detailed in vitro and in vivo studies outlined above. Such investigations are imperative to validate its therapeutic potential and to fully understand its molecular targets and signaling pathways. This will be a critical step in determining its viability as a candidate for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Anticancer Agents from Plant-derived Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
4E-Deacetylchromolaenide 4'-O-acetate: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid natural product that has been isolated from Eupatorium chinense. Despite its characterization as a distinct chemical entity, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its biological activities. While numerous studies have investigated the pharmacological properties of other sesquiterpenoids from Eupatorium chinense, demonstrating a range of cytotoxic and anti-inflammatory effects, specific data on the bioactivity of this compound remains elusive. This technical guide summarizes the available chemical information for this compound and provides context by briefly reviewing the biological activities of related compounds from the same plant source.
Chemical Identity
This compound is a sesquiterpenoid lactone. Its chemical properties are detailed in the table below.
| Property | Value |
| CAS Number | 104736-09-6 |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| Source Organism | Eupatorium chinense |
Biological Activity: A Knowledge Gap
An exhaustive search of scientific databases has revealed no published studies detailing the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, nor are there any described experimental protocols or elucidated signaling pathways specifically associated with this compound.
Biological Context: Sesquiterpenoids from Eupatorium chinense
While information on this compound is lacking, the plant from which it is isolated, Eupatorium chinense, is a rich source of other bioactive sesquiterpenoids. These related compounds have been the subject of numerous pharmacological studies, primarily focusing on their cytotoxic and anti-inflammatory potential.
Cytotoxic Activity of Related Sesquiterpenoids
Several sesquiterpenoids isolated from Eupatorium chinense have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds such as eupachinilides A, E, F, and I have shown moderate cytotoxic activities. A recent 2025 study on other sesquiterpenoids from this plant revealed potent activity against the AGS human gastric adenocarcinoma cell line. The mechanism of action for one of these compounds was found to involve the induction of G0/G1 cell cycle arrest and apoptosis through the DNA-PK/AKT/p53 signaling pathway.
Anti-inflammatory and Other Activities
A 2023 study on a sesquiterpene lactone fraction from Eupatorium chinense indicated its ability to suppress the growth of hepatocellular carcinoma by inducing ferritinophagy and mitochondrial damage. This highlights the diverse mechanisms through which sesquiterpenoids from this plant can exert their anti-cancer effects.
Experimental Protocols: General Methodologies for Sesquiterpenoid Analysis
Although no specific experimental protocols for this compound are available, the following represents a generalized workflow for the isolation and cytotoxic evaluation of sesquiterpenoids from plant sources, based on studies of related compounds.
Unveiling a Sesquiterpene Lactone: A Technical Guide to the Discovery and History of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone belonging to the germacrane (B1241064) class of natural products. Its discovery is rooted in the phytochemical investigation of the Asteraceae family, a rich source of structurally diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of the discovery, history, and structural elucidation of this compound, based on the foundational research into its parent compounds and derivatives. While specific biological activity data for this particular derivative remains limited in publicly accessible literature, this guide infers its potential through the broader context of related sesquiterpene lactones.
Discovery and History
The history of this compound is intrinsically linked to the exploration of the chemical constituents of the genus Chromolaena. The initial breakthrough in this area was the isolation and characterization of the parent compound, chromolaenin, and its derivatives from Chromolaena christieana by Bohlmann and his colleagues in 1984. Their work laid the groundwork for identifying a series of related germacrane sesquiterpene lactones.
The naming convention of "this compound" suggests a systematic derivatization or modification of a primary natural product, likely "chromolaenide" or, more accurately, "chromolaenin." The prefix "4E-Deacetyl" indicates the removal of an acetyl group at the 4-position, while "4'-O-acetate" points to the addition of an acetate (B1210297) group at the 4'-position of a side chain. This nomenclature is characteristic of the detailed structural analysis common in natural product chemistry, where minor structural variations can significantly impact biological activity.
The discovery of this compound would have followed a classical phytochemical workflow, involving the collection of plant material, extraction, chromatographic separation, and spectroscopic analysis to elucidate the precise molecular structure.
Structural Elucidation
The determination of the structure of this compound, with the molecular formula C₂₂H₂₈O₇ and CAS number 104736-09-6, would have relied on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for Structural Elucidation (Hypothetical Data Based on Typical Values for Germacrane Sesquiterpene Lactones)
| Technique | Key Observations | Inferred Structural Features |
| ¹H NMR | Signals in the δ 5.5-6.5 ppm range; multiple methyl group signals (singlets and doublets); protons coupled to oxygenated carbons. | Presence of olefinic protons, characteristic of the germacrane ring and side chain; multiple methyl groups; ester and hydroxyl functionalities. |
| ¹³C NMR | Carbonyl signals (δ 170-180 ppm); olefinic carbon signals (δ 120-140 ppm); oxygenated carbon signals (δ 60-80 ppm). | Lactone and ester carbonyl groups; multiple double bonds; carbons bearing hydroxyl and ester groups. |
| Mass Spec. | Molecular ion peak corresponding to C₂₂H₂₈O₇; fragmentation patterns showing loss of acetate and other side chains. | Confirmation of molecular formula and weight; structural information based on fragmentation. |
| IR | Strong C=O stretching frequencies (around 1760 cm⁻¹ and 1735 cm⁻¹); O-H stretching (around 3400 cm⁻¹); C=C stretching. | Presence of a γ-lactone ring and an ester group; hydroxyl functionality; double bonds. |
Experimental Protocols
The following is a generalized experimental protocol for the isolation and characterization of sesquiterpene lactones like this compound from a plant source such as Chromolaena christieana.
Plant Material and Extraction
-
Collection and Preparation: Aerial parts of the plant are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a solvent of medium polarity, such as methanol (B129727) or a dichloromethane/methanol mixture, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
Isolation and Purification
A multi-step chromatographic process is employed to isolate the target compound.
Structure Determination
The purified compound is subjected to a suite of spectroscopic analyses as detailed in Table 1 to determine its unequivocal structure.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not widely reported, sesquiterpene lactones as a class are known to possess a broad range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The α,β-unsaturated γ-lactone moiety is a common feature responsible for their bioactivity, often acting as a Michael acceptor that can alkylate biological macromolecules.
A primary mechanism of action for many sesquiterpene lactones is the modulation of inflammatory signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
Table 2: Quantitative Data for this compound
| Property | Value |
| CAS Number | 104736-09-6 |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| Purity (Typical) | >95% (as determined by HPLC) |
Conclusion
This compound represents a specific member of the vast family of sesquiterpene lactones. Its discovery and characterization are a testament to the intricate process of natural product chemistry. While further research is needed to fully elucidate its biological activities and therapeutic potential, its structural relationship to other bioactive germacrane sesquiterpene lactones suggests it may be a valuable lead compound for drug discovery, particularly in the areas of inflammation and oncology. The detailed study of such compounds continues to be a promising avenue for the development of novel therapeutic agents.
An In-depth Technical Guide on the Putative Biosynthetic Pathway of 4E-Deacetylchromolaenide 4'-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway for 4E-Deacetylchromolaenide 4'-O-acetate has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on well-established principles of sesquiterpenoid lactone biosynthesis in the Asteraceae family, to which Chromolaena species belong.
Introduction
This compound is a germacrane-type sesquiterpenoid lactone found in various species of the genus Chromolaena. Sesquiterpenoid lactones (STLs) are a large and diverse group of secondary metabolites that exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. It also outlines common experimental protocols for the elucidation of such pathways and presents available quantitative data for analogous enzymes and metabolites.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow the general pathway of sesquiterpenoid lactone formation in Asteraceae, which can be divided into three main stages:
-
Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
-
Stage 2: Assembly of the Germacrane (B1241064) Skeleton and Lactone Ring Formation
-
Stage 3: Tailoring of the Germacranolide Scaffold
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
The universal precursor for all sesquiterpenoids is farnesyl pyrophosphate (FPP). FPP is synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids. For sesquiterpenoid biosynthesis, the cytosolic MVA pathway is generally the primary source of FPP.
Stage 2: Assembly of the Germacrane Skeleton and Lactone Ring Formation
This stage involves the cyclization of the linear FPP molecule to form the characteristic bicyclic germacrane skeleton, followed by a series of oxidative modifications to create the lactone ring.
-
Cyclization of FPP: The first committed step in the biosynthesis of germacrane sesquiterpenoids is the conversion of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) , a type of terpene synthase.[1][2][3]
-
Oxidation of Germacrene A: The methyl group on the isopropenyl side chain of germacrene A undergoes a three-step oxidation to a carboxylic acid. This is catalyzed by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO) , yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[4][5][6][7][8]
-
Lactone Ring Formation: The formation of the characteristic γ-lactone ring is another critical step. In many well-characterized STL pathways, this is initiated by the hydroxylation of germacrene A acid at the C6 position, catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS) .[9][10][11][12][13] The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously cyclizes to form the germacranolide, (+)-costunolide.[9][10][11][12][13]
Stage 3: Tailoring of the Germacranolide Scaffold
Following the formation of a germacranolide precursor, a series of tailoring reactions, including hydroxylations, dehydrogenations, and acylations, lead to the final product.
-
Hydroxylation: Based on the structure of 4E-Deacetylchromolaenide, it is proposed that the germacranolide intermediate undergoes hydroxylation at the C4 and C8 positions. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases (CYP450s) .
-
Formation of the Deacetyl Aglycone: Further enzymatic modifications would lead to the formation of 4E-Deacetylchromolaenide.
-
Acetylation: The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the 4' position of the side chain. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase .[14]
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data for the specific enzymes in the this compound pathway are not available. The following tables summarize kinetic parameters for analogous enzymes from other sesquiterpenoid biosynthetic pathways.
Table 1: Kinetic Parameters of Analogous Terpene Synthases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| (+)-Germacrene A Synthase | FPP | 6.6 | N/A | Cichorium intybus | [3] |
| 5-epi-aristolochene synthase | FPP | 1.5 | 0.04 | Nicotiana tabacum | N/A |
Table 2: Metabolite Concentrations in Chromolaena odorata
| Metabolite Class | Concentration Range | Plant Part | Analytical Method | Reference |
| Flavonoids, Phenolic Acids, Terpenoids | Qualitative | Extracts | LC-MS | [15] |
| Sesquiterpenoids | Qualitative | Leaf, Stem, Root | LC-MS | [16] |
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes of the biosynthetic pathway.
Methodology: Transcriptome Analysis
-
RNA Extraction: Isolate total RNA from tissues of Chromolaena species known to produce this compound. It is advisable to use tissues with high concentrations of the compound, such as young leaves or glandular trichomes.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq or PacBio full-length transcriptome sequencing).
-
De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the transcriptome de novo using software like Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database). Search for transcripts with high similarity to known terpene synthases, cytochrome P450s, and acetyltransferases.
Caption: Workflow for the identification of candidate biosynthetic genes.
Functional Characterization of Candidate Genes
Objective: To determine the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression
-
Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism, such as E. coli or Saccharomyces cerevisiae.
-
In Vivo/In Vitro Assays:
-
For Terpene Synthases: Provide the host with FPP or engineer the host to produce FPP. Analyze the volatile products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
For Cytochrome P450s: Co-express the candidate CYP450 with a cytochrome P450 reductase. Provide the appropriate substrate (e.g., germacrene A for GAO) and analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For Acetyltransferases: Perform in vitro assays with the purified recombinant enzyme, the putative substrate (4E-Deacetylchromolaenide), and acetyl-CoA. Analyze the product by LC-MS.
-
In Planta Validation of Gene Function
Objective: To confirm the role of the candidate genes in the biosynthesis of this compound within the plant.
Methodology: RNA Interference (RNAi)
-
Construct Design: Design an RNAi construct that targets a specific region of the candidate gene.
-
Plant Transformation: Transform Chromolaena plants with the RNAi construct using Agrobacterium tumefaciens-mediated transformation.
-
Metabolite Analysis: Analyze the metabolic profile of the transgenic plants compared to wild-type plants using LC-MS. A significant reduction in the levels of this compound and its intermediates in the RNAi lines would confirm the gene's function.
-
Gene Expression Analysis: Confirm the suppression of the target gene's expression in the RNAi lines using quantitative real-time PCR (qRT-PCR).
Caption: Logical workflow for in planta validation of gene function using RNAi.
Conclusion
The biosynthesis of this compound in Chromolaena species is proposed to be a multi-step process involving terpene synthases, cytochrome P450 monooxygenases, and acetyltransferases. While the exact enzymes have yet to be characterized, the framework presented in this guide, based on analogous pathways in other Asteraceae species, provides a solid foundation for future research. The experimental protocols outlined here offer a roadmap for the elucidation of this and other complex natural product biosynthetic pathways, which is crucial for enabling the biotechnological production of these valuable compounds for pharmaceutical applications.
References
- 1. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 2. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]
- 11. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Scilit [scilit.com]
- 12. research.wur.nl [research.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. Towards crucial post-modification in biosynthesis of terpenoids and steroids: C3 oxidase and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of the Secondary Metabolites in Invasive Plant Species Chromolaena odorata for the Defense and Allelopathic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Data for 4E-Deacetylchromolaenide 4'-O-acetate: A Search for Elusive Data
Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR and MS) for 4E-Deacetylchromolaenide 4'-O-acetate could not be located. While general information on the chemical class of sesquiterpene lactones, to which this compound belongs, is abundant, detailed experimental protocols and data tables for this particular derivative remain elusive.
This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a core technical whitepaper on the spectroscopic characteristics of this compound. The core requirements included structured data tables for NMR and MS, detailed experimental methodologies, and visualizations of related pathways or workflows. However, the foundational element – the raw spectroscopic data – is not publicly available in the searched resources.
Our search strategy encompassed multiple targeted queries, including:
-
"spectroscopic data of this compound (NMR, MS)"
-
"this compound NMR chemical shifts"
-
"this compound mass spectrometry data"
-
"isolation and structure elucidation of this compound"
-
"phytochemical investigation of Chromolaena species sesquiterpenoids"
These searches yielded general information about the analytical techniques (NMR and MS) used for the characterization of natural products, including sesquiterpene lactones from the Chromolaena genus. Information on typical fragmentation patterns in mass spectrometry and general protocols for the isolation and structure elucidation of these compounds were found. However, no specific publication detailing the isolation or synthesis of this compound and its corresponding spectroscopic data was identified.
Without the foundational NMR and MS data, the creation of comparative data tables, detailed experimental protocols for this specific compound, and relevant signaling pathway diagrams is not feasible.
It is possible that the spectroscopic data for this compound exists in specialized, proprietary databases or in literature that is not indexed in the searched public domains. Researchers interested in this specific compound may need to pursue its isolation from a natural source or its chemical synthesis to obtain the necessary spectroscopic data for characterization.
For researchers working on related compounds, the general methodologies for the spectroscopic analysis of sesquiterpene lactones found in the broader search may still be of value. These typically involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for structural elucidation, and high-resolution mass spectrometry (HRMS) to determine the elemental composition.
Should the spectroscopic data for this compound become publicly available, a comprehensive technical guide as originally requested could be produced.
Methodological & Application
Application Notes and Protocols: 4E-Deacetylchromolaenide 4'-O-acetate In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid that has been isolated from Eupatorium chinense L.[1] As a member of the sesquiterpene lactone class of natural products, it holds potential for investigation into its biological activities, including its cytotoxic effects against various cell lines. In vitro cytotoxicity assays are fundamental tools in the initial stages of drug discovery and toxicology to screen for compounds that may inhibit cell proliferation or induce cell death.[2][3]
This document provides detailed protocols for two common colorimetric in vitro cytotoxicity assays, the MTT and LDH assays, as applied to the evaluation of this compound. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, while the LDH assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.[2][3]
Data Presentation
The following table presents a hypothetical summary of quantitative data for the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition/Cytotoxicity (%) |
| MCF-7 (Breast Cancer) | MTT | Cell Viability | 48 | 15.8 | 88.2 |
| LDH | Cytotoxicity | 48 | 22.5 | 75.6 | |
| A549 (Lung Cancer) | MTT | Cell Viability | 48 | 28.3 | 81.5 |
| LDH | Cytotoxicity | 48 | 35.1 | 70.3 | |
| HeLa (Cervical Cancer) | MTT | Cell Viability | 48 | 12.1 | 92.1 |
| LDH | Cytotoxicity | 48 | 18.9 | 83.4 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from established MTT assay procedures.[4][5][6][7][8] The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[7]
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only controls (medium with the same concentration of DMSO used for the compound dilutions) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
LDH Cytotoxicity Assay
This protocol is based on established LDH assay procedures.[9][10][11] The LDH assay is a colorimetric method that quantitatively measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 10X)[11]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound. It is recommended to use serum-free medium for the treatment to avoid interference from LDH present in the serum.
-
-
Controls:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer for 45 minutes before supernatant collection.[11]
-
Background Control: Complete culture medium without cells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
-
LDH Reaction:
-
Stop Reaction and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ value (the concentration of the compound that induces 50% of the maximum cytotoxicity).
-
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Hypothetical extrinsic apoptosis signaling pathway.
References
- 1. This compound | 104736-09-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Preparation of 4E-Deacetylchromolaenide 4'-O-acetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid natural product that has garnered interest in scientific research. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data and Solubility
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.45 g/mol | [1] |
| Appearance | Powder | [2] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage (Solid) | 2-8°C for up to 24 months | [3] |
| Storage (Solution) | -20°C for up to two weeks | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound. The example below is for preparing a 10 mM stock solution in DMSO.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to prevent skin and eye contact.[5][6]
-
DMSO is a flammable liquid; keep it away from heat, sparks, and open flames.[4][5]
-
Consult the Safety Data Sheet (SDS) for the specific solvent being used for detailed handling and safety information.
3.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour.[3] This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.045 mg of the compound.
-
Solvent Calculation: Calculate the volume of solvent required to achieve the desired concentration using the following formula:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
Example for 1 mL of 10 mM stock from 4.045 mg: Volume (L) = 0.004045 g / (404.45 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (37°C) may assist in dissolution if necessary.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C for up to two weeks.[3] For immediate use, the solution can be kept at 4°C for a short period.
Visualization of Protocols and Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where this compound might act as an inhibitor, a common application for such compounds in drug discovery research.
Caption: Inhibition of a hypothetical kinase cascade by this compound.
References
Application Notes and Protocols for Sesquiterpene Lactones in Cancer Cell Line Studies
Disclaimer: Extensive searches for "4E-Deacetylchromolaenide 4'-O-acetate" did not yield specific experimental data in the public domain. Therefore, these application notes and protocols are presented as a template using Eupatoriopicrin , a structurally related and well-studied sesquiterpene lactone, as a representative compound. The data and proposed mechanisms are based on published findings for Eupatoriopicrin and should be adapted based on experimental results for "this compound".
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in plants of the Asteraceae family. Many of these compounds, including Eupatoriopicrin, have demonstrated significant anti-cancer properties.[1][2][3] These activities are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][4][3] This document provides a comprehensive overview of the application of sesquiterpene lactones, using Eupatoriopicrin as an exemplar, in cancer cell line studies. It includes detailed protocols for evaluating cytotoxic and apoptotic effects and visualizing the underlying molecular mechanisms.
Mechanism of Action (Based on Eupatoriopicrin)
Eupatoriopicrin, a sesquiterpene lactone isolated from species like Eupatorium japonicum, exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[5][6] The proposed mechanism of action involves the modulation of critical signaling pathways that regulate cell survival and proliferation, such as the NF-κB and STAT3 pathways.[7][8][9][10][11]
The α-methylene-γ-lactone group present in many sesquiterpene lactones is a key functional feature responsible for their biological activity, primarily through its ability to react with thiol groups in key cellular proteins. This can lead to the inhibition of transcription factors like NF-κB and STAT3, which are often constitutively active in cancer cells and play a crucial role in promoting inflammation, cell survival, and proliferation.[7][10][12][13][14] By inhibiting these pathways, Eupatoriopicrin can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase the expression of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and programmed cell death.[15][16][17]
Data Presentation
The following tables summarize the biological activity of Eupatoriopicrin on various cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity of Eupatoriopicrin
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| HepG2 | Hepatocellular Carcinoma | 3.5 ± 0.2 | 48 |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 48 |
| NTERA-2 | Embryonal Carcinoma | 2.1 ± 0.1 | 48 |
Data is representative and compiled from published studies.[5]
Table 2: Apoptotic and Cell Cycle Effects of Eupatoriopicrin on NTERA-2 Cells
| Treatment Concentration (µg/mL) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| 0 (Control) | 5.2 ± 0.8 | 15.4 ± 1.2 |
| 1 | 25.6 ± 2.1 | 35.8 ± 2.5 |
| 2 | 48.9 ± 3.5 | 58.2 ± 3.1 |
| 4 | 72.3 ± 4.2 | 65.7 ± 3.9 |
Data is representative and based on findings from studies on Eupatoriopicrin and other sesquiterpene lactones.[5][6]
Visualizations
Caption: General experimental workflow for evaluating the in vitro anti-cancer effects.
Caption: Proposed mechanism of apoptosis induction via inhibition of NF-κB and STAT3 pathways.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).[4][18][19][20]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or representative compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.[1][3][21][22][23]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[24][25][26][27][28]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).[2][29][30]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer.[2] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.[2]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. KEGG PATHWAY: map04064 [kegg.jp]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. static.igem.org [static.igem.org]
- 22. kumc.edu [kumc.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. corefacilities.iss.it [corefacilities.iss.it]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupatoriopicrin in Anti-Inflammatory Research
A- Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Eupatoriopicrin, a sesquiterpene lactone derived from plants of the Chromolaena genus, in anti-inflammatory research. Due to the limited availability of specific data on 4E-Deacetylchromolaenide 4'-O-acetate, this document focuses on the well-researched, related compound Eupatoriopicrin as a representative molecule for investigating anti-inflammatory mechanisms.
Eupatoriopicrin has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines and modulating crucial signaling pathways in immune cells.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for its application in in vitro anti-inflammatory assays.
B- Mechanism of Action
Eupatoriopicrin exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators in neutrophils. It has been shown to inhibit the release of Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[1][2][3] The underlying mechanism involves the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) signaling pathways.[1][2]
Signaling Pathway of Eupatoriopicrin
References
Application Notes and Protocols for the HPLC Purification of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid lactone that has been isolated from plants of the Eupatorium genus, notably Eupatorium chinense. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, making them of significant interest in drug discovery and development. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological testing, and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.
This document provides a detailed protocol for the purification of this compound from a plant matrix, compiled from established methodologies for the separation of sesquiterpenoids from Eupatorium species. The protocol covers the entire workflow, from initial extraction to final purification by preparative HPLC.
Experimental Protocols
Plant Material Extraction and Fractionation
The initial step involves the extraction of secondary metabolites from the dried plant material, followed by a liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Extraction:
-
Macerate 1 kg of dried and powdered aerial parts of Eupatorium chinense with 10 L of 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 5 L of distilled water.
-
Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity:
-
First, partition with n-hexane (3 x 5 L) to remove non-polar compounds like fats and waxes.
-
Next, partition the remaining aqueous layer with ethyl acetate (B1210297) (3 x 5 L). This fraction will contain compounds of medium polarity, including many sesquiterpenoids.
-
Finally, partition the aqueous layer with n-butanol (3 x 5 L) to isolate more polar compounds.
-
-
Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.
-
Preliminary Purification by Column Chromatography
The ethyl acetate fraction is further fractionated using open column chromatography to simplify the mixture before preparative HPLC.
Protocol:
-
Column Preparation:
-
Pack a glass column (e.g., 5 cm diameter x 60 cm length) with silica (B1680970) gel (100-200 mesh) in a slurry with n-hexane.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate fraction (e.g., 50 g) onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Follow with a gradient of ethyl acetate and methanol (B129727) for more polar compounds if necessary.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions with similar TLC profiles.
-
Preparative HPLC Purification
The semi-purified fractions containing the target compound are subjected to preparative HPLC for final purification.
Protocol:
-
Sample Preparation:
-
Dissolve the dried, semi-purified fraction in the HPLC mobile phase (initial conditions) or a suitable solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
The following conditions are a representative starting point for the purification of sesquiterpenoids from Eupatorium and should be optimized for the specific separation of this compound.
-
| Parameter | Specification |
| Instrument | Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-10 min: 20% B; 10-40 min: 20-60% B; 40-50 min: 60-100% B; 50-60 min: 100% B |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
-
Fraction Collection:
-
Collect fractions corresponding to the target peak based on the UV chromatogram.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC with a similar but scaled-down method (e.g., C18 column, 250 mm x 4.6 mm, 5 µm; flow rate 1 mL/min).
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
The following tables summarize the key quantitative data for a typical purification process.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Yield (g) | % Yield (w/w) |
| Crude Ethanol Extract | 1 kg Dried Plant Material | 120 | 12.0% |
| n-Hexane Fraction | 120 g Crude Extract | 35 | 29.2% |
| Ethyl Acetate Fraction | 120 g Crude Extract | 50 | 41.7% |
| n-Butanol Fraction | 120 g Crude Extract | 25 | 20.8% |
Table 2: Representative Preparative HPLC Parameters for Sesquiterpenoid Purification
| Parameter | Value |
| Column Type | Reversed-Phase C18 |
| Column Dimensions | 250 mm x 20 mm |
| Particle Size | 10 µm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Typical Retention Time for Sesquiterpenoids | 25 - 45 min |
Visualizations
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude extract to pure compound, with each step increasing the purity of the target molecule.
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of studies investigating the biological activities of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone. Drawing upon the known pharmacological profile of related compounds isolated from Chromolaena odorata (formerly Eupatorium odoratum), this document outlines detailed protocols for assessing the anticancer and anti-inflammatory potential of this specific molecule.[1][2][3] The provided methodologies, data presentation formats, and pathway diagrams are intended to facilitate rigorous and reproducible research in the pursuit of novel therapeutic agents.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds prevalent in plants of the Asteraceae family.[4][5] Sesquiterpene lactones are well-documented for their diverse pharmacological properties, including potent anticancer and anti-inflammatory effects.[5][6] Extracts from Chromolaena odorata, a known source of sesquiterpene lactones, have demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, and colorectal cancer.[1][7] The anticancer mechanisms of sesquiterpene lactones are often attributed to their ability to induce apoptosis and inhibit cell proliferation, frequently through the modulation of critical signaling pathways such as NF-κB.[4][5]
Furthermore, many sesquiterpene lactones exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9] This document provides a framework for the systematic evaluation of this compound's efficacy and mechanism of action in both oncology and inflammation research.
Potential Pharmacological Activities
-
Anticancer: Potential to induce apoptosis and inhibit the proliferation of cancer cells.
-
Anti-inflammatory: Potential to suppress the production of inflammatory mediators.
Experimental Protocols
Anticancer Activity Assessment
3.1.1. Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HT-29 for colorectal cancer)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.1.2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line of choice
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Anti-inflammatory Activity Assessment
3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of LPS-stimulated macrophages.
-
Materials:
-
Supernatants from the Griess Assay experiment
-
Mouse TNF-α and IL-6 ELISA kits
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards and incubate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the concentrations of TNF-α and IL-6 from the standard curve.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 45.2 ± 3.1 | 28.7 ± 2.5 | 15.1 ± 1.8 |
| HepG2 | 58.9 ± 4.2 | 35.4 ± 2.9 | 20.3 ± 2.1 |
| HT-29 | 65.1 ± 5.5 | 42.8 ± 3.7 | 25.6 ± 2.4 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound (IC50) | 18.4 ± 1.9 | 12.7 ± 1.5 | 31.1 ± 3.4 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibitory Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.2 | 50.3 ± 4.1 | 35.7 ± 3.2 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1245.6 ± 102.3 | 987.4 ± 85.1 |
| LPS + Compound (10 µM) | 30.1 ± 2.5 | 850.2 ± 70.5 | 650.1 ± 54.3 |
| LPS + Compound (50 µM) | 15.7 ± 1.8 | 420.7 ± 35.8 | 310.9 ± 28.7 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Workflow for in vitro anticancer studies.
Caption: Workflow for in vitro anti-inflammatory studies.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. google.com [google.com]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. What made sesquiterpene lactones reach cancer clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 9. Editorial to Special Issue—Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting dose-response analysis of the novel compound 4E-Deacetylchromolaenide 4'-O-acetate. The following protocols and data presentation formats are designed to assist in the evaluation of its cytotoxic and apoptotic effects on cancer cell lines. Given the limited currently available data on this specific compound, the presented data is illustrative and serves as a template for experimental findings.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
This table summarizes the effect of increasing concentrations of this compound on the viability of a representative cancer cell line as determined by an MTT assay after 48 hours of treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 | |
| 1 | 1.10 | 0.06 | 88 | |
| 5 | 0.85 | 0.05 | 68 | |
| 10 | 0.63 | 0.04 | 50.4 | 9.8 |
| 25 | 0.31 | 0.03 | 24.8 | |
| 50 | 0.15 | 0.02 | 12 | |
| 100 | 0.05 | 0.01 | 4 |
Table 2: Apoptosis Induction by this compound
This table illustrates the percentage of apoptotic cells in a cancer cell line following treatment with this compound for 48 hours, as measured by Annexin V/Propidium (B1200493) Iodide flow cytometry.
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 2.5 | 1.8 | 4.3 |
| 10 | 15.2 | 5.6 | 20.8 |
| 25 | 35.8 | 12.4 | 48.2 |
| 50 | 55.1 | 25.3 | 80.4 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of the compound to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membrane integrity.[2]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for assessing the dose-response of this compound.
Putative Apoptosis Signaling Pathway
Caption: Potential apoptosis signaling pathways affected by this compound.
References
Application Notes and Protocols for the Analytical Standardization of 4E-Deacetylchromolaenide 4'-O-acetate
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities.[1] Establishing robust analytical standards and protocols is crucial for the consistent quality control, pharmacological investigation, and potential drug development of this compound. These application notes provide a comprehensive overview of the recommended analytical methodologies for the identification, quantification, and quality assessment of this compound. While specific analytical data for this compound is limited in publicly available literature, the following protocols are based on established methods for the analysis of similar sesquiterpenoids and serve as a detailed guide for researchers.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104736-09-6 | [1][2] |
| Molecular Formula | C₂₂H₂₈O₇ | [1][2] |
| Molecular Weight | 404.45 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity (Typical) | >95% | [1] |
Proposed Analytical Workflow
A systematic approach is essential for the comprehensive analysis of a natural product standard. The proposed workflow for this compound encompasses sample preparation, chromatographic separation, and spectroscopic analysis for both qualitative and quantitative assessment.
Caption: Proposed analytical workflow for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis
This protocol describes a reverse-phase HPLC method for the determination of the purity and concentration of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |
| Gradient Elution | 0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70-100% B 30-35 min: 100% B 35-40 min: 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Standard Concentration | 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL in methanol (B129727) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to obtain the desired standard concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.
Hypothetical HPLC Data:
Table 2: HPLC Calibration Data for this compound
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.01 | 15,234 |
| 0.05 | 76,170 |
| 0.1 | 151,980 |
| 0.5 | 759,900 |
| 1.0 | 1,521,000 |
| Correlation Coefficient (R²) | 0.9998 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
This protocol outlines a method for the confirmation of the identity of this compound using LC-MS.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | LC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometer) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3.0 kV |
| Desolvation Gas Flow | 600 L/h |
| Desolvation Temperature | 250 °C |
| Source Temperature | 100 °C |
| Collision Energy | Ramped, 10-40 eV (for MS/MS) |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol.
-
LC Separation: Use the same HPLC conditions as described in section 3.1.
-
MS Analysis: The eluent from the HPLC is directed to the ESI source. Acquire full scan mass spectra to identify the molecular ion.
-
MS/MS Analysis: Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
Expected Mass Spectrometry Data:
Table 3: Expected Mass Spectral Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 405.1806 |
| [M+Na]⁺ | 427.1625 |
| [M+K]⁺ | 443.1364 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general guideline for the structural characterization of this compound using NMR spectroscopy.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Temperature | 25 °C |
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Data Analysis: Process the spectra using appropriate software. Assign the chemical shifts and coupling constants to the protons and carbons in the molecule to confirm the structure.
Hypothetical Signaling Pathway for Investigation
As a sesquiterpenoid lactone, this compound may modulate inflammatory pathways. A potential pathway for investigation is the NF-κB signaling cascade, which is a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: The experimental protocols and data presented herein are proposed based on standard analytical methodologies for natural products and are intended for guidance. Researchers should validate these methods for their specific applications and instrumentation.
References
Application Notes and Protocols: 4E-Deacetylchromolaenide 4'-O-acetate for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-cancer and pro-apoptotic effects. Sesquiterpene lactones isolated from various plant species, such as those from the Eupatorium and Chromolaena genera, have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The α-methylene-γ-lactone motif, a common feature in many of these molecules, is often crucial for their cytotoxic activity. This document provides detailed application notes and experimental protocols for studying the apoptosis-inducing potential of this compound, based on established methodologies for analogous sesquiterpene lactones.
Mechanism of Action: Apoptosis Induction by Sesquiterpene Lactones
Sesquiterpene lactones typically induce apoptosis through a multi-faceted approach, primarily targeting the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components and trigger apoptotic signaling.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors like cytochrome c.
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Caspase Activation: Initiation and execution of the apoptotic cascade through the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
-
DNA Damage and Nuclear Condensation: Fragmentation of genomic DNA and condensation of chromatin are hallmark features of late-stage apoptosis.
Data Presentation: Cytotoxicity of Related Sesquiterpene Lactones
While specific data for this compound is not yet available, the following table summarizes the cytotoxic activity (IC50 values) of structurally related sesquiterpene lactones against various human cancer cell lines, providing a reference for expected potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eupatoriopicrin (B210294) | NTERA-2 (Cancer Stem Cell) | ~2.5 (as 1 µg/mL) | [1] |
| Eupatoriopicrin | HEp2 (Laryngeal Carcinoma) | Not Specified | [2] |
| Eupatoriopicrin | SGC-7901 (Gastric Carcinoma) | Not Specified | [2] |
| Eupatoriopicrin | HCT116 (Colorectal Carcinoma) | Not Specified | [2] |
| Costunolide | CAL 27 (Oral Squamous Carcinoma) | 32 | [3][4] |
| Santonin | SK-BR-3 (Breast Cancer) | Not Specified | [5] |
| Ambrosin | MDA-MB-231 (Breast Cancer) | 25 | [6] |
| Macrocephalide A | Various Human Cancer Cell Lines | 0.576 - 6.37 | [7] |
| Macrocephalide B | Various Human Cancer Cell Lines | 0.576 - 6.37 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the apoptosis-inducing effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nuclear Morphology Analysis (DAPI Staining)
This method is used to visualize apoptotic nuclear changes, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Target cancer cell line
-
6-well plates with sterile coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 6-well plates and allow them to adhere overnight.
-
Treat cells with the IC50 concentration of this compound for 24 or 48 hours.
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with DAPI solution for 10 minutes in the dark.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and incubate overnight.
-
Treat cells with the desired concentrations of this compound for the selected time points.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
Visualization of Pathways and Workflows
Caption: Workflow for investigating the pro-apoptotic effects of a test compound.
Caption: The intrinsic pathway of apoptosis induction by sesquiterpene lactones.
Caption: The extrinsic pathway of apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. Cytotoxic sesquiterpene lactones from Campuloclinium macrocephalum (=Eupatorium macrocephalum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 4E-Deacetylchromolaenide 4'-O-acetate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of 4E-Deacetylchromolaenide 4'-O-acetate, a guaianolide sesquiterpene lactone. Based on the known activities of this class of compounds, the primary biological effects anticipated are cytotoxicity against cancer cell lines and anti-inflammatory activity. The following protocols are designed to be robust and adaptable for the screening and characterization of this specific compound.
Overview of Potential Biological Activities
This compound belongs to the sesquiterpene lactone family, a class of natural products renowned for a wide range of biological activities. The presence of an α-methylene-γ-lactone moiety is a key structural feature that often confers reactivity towards biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes.
The primary activities to investigate for this compound are:
-
Cytotoxicity: Many sesquiterpene lactones exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is often mediated through the induction of apoptosis (programmed cell death).
-
Anti-inflammatory Effects: This class of compounds is well-documented to inhibit key inflammatory pathways, notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.
Cell-Based Assays for Cytotoxicity
MTT Proliferation Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored or fluorescent product.
Protocol:
-
Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture containing the necessary substrates to the supernatant.
-
Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer).
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell-Based Assays for Anti-inflammatory Activity
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess test is a colorimetric assay that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-compound that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include controls: untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor (e.g., L-NAME).
-
Incubate for 24 hours.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This assay quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A specific capture antibody is coated onto the wells of a microplate. The sample is added, and any cytokine present is captured by the antibody. A second, detection antibody (often conjugated to an enzyme) is then added, which binds to the captured cytokine. Finally, a substrate for the enzyme is added to produce a measurable signal.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the NO production assay (steps 1 and 2).
-
-
Supernatant Collection:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
-
ELISA:
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition.
-
Data Presentation
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines (Example Data)
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | [Insert experimental value] |
| A549 (Lung Cancer) | [Insert experimental value] |
| MCF-7 (Breast Cancer) | [Insert experimental value] |
| PANC-1 (Pancreatic Cancer) | [Insert experimental value] |
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages (Example Data)
| Parameter | IC₅₀ (µM) |
| NO Production | [Insert experimental value] |
| TNF-α Secretion | [Insert experimental value] |
| IL-6 Secretion | [Insert experimental value] |
Note: The values in these tables are placeholders and should be replaced with experimentally determined data.
Visualization of Pathways and Workflows
NF-κB Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 4E-Deacetylchromolaenide 4'-O-acetate in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information is designed to help you anticipate and address stability issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous culture media?
A1: this compound, as a sesquiterpenoid lactone with an ester group, is susceptible to two main degradation pathways in aqueous environments like cell culture media:
-
Hydrolysis of the 4'-O-acetate ester bond: This reaction is catalyzed by acidic or basic conditions and the presence of esterase enzymes that may be present in serum-containing media. This will result in the formation of 4E-Deacetylchromolaenide.
-
Degradation of the sesquiterpenoid lactone structure: The α,β-unsaturated carbonyl moiety in the lactone ring is a reactive site that can undergo nucleophilic attack, leading to ring opening or adduction with components in the media.[1]
Q2: How does the pH of the culture media affect the stability of the compound?
A2: The rate of hydrolysis of the ester bond is pH-dependent.[2] Most esters are most stable in a slightly acidic to neutral pH range (typically pH 4-8).[2] Standard culture media is often buffered to a physiological pH of around 7.4. At this pH, some sesquiterpenoid lactones with side chains have been shown to be unstable.[3] It is advisable to perform a pH stability study for your specific experimental conditions.
Q3: Can the serum in my culture media impact the stability and activity of this compound?
A3: Yes, serum can have a significant impact in several ways:
-
Enzymatic degradation: Serum contains esterases that can accelerate the hydrolysis of the acetate (B1210297) ester.
-
Protein binding: Sesquiterpenoid lactones are known to bind to serum proteins, particularly human serum albumin (HSA).[4][5] This binding can be substantial, with 30% to 50% of some sesquiterpenoid lactones being bound in plasma.[4][5] This reduces the free concentration of the compound available to interact with your cells. The α,β-unsaturated carbonyl group of sesquiterpenoid lactones can react with the thiol group of cysteine residues in albumin.[1]
Q4: How does temperature affect the stability of the compound during my experiments?
A4: Higher temperatures will generally accelerate the rate of chemical degradation. Storing stock solutions and the compound in media at lower temperatures (e.g., 4°C) when not in use can help to minimize degradation.[6] For long-term experiments, the continuous incubation at 37°C can lead to significant compound degradation over time.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of biological activity over time in culture. | Degradation of the compound due to hydrolysis or reaction with media components. | - Prepare fresh working solutions of the compound for each experiment.- Minimize the time the compound is in the culture media before analysis.- Consider using serum-free media if your cell line permits.- Perform a time-course experiment to determine the rate of degradation under your specific conditions. |
| Inconsistent experimental results. | Inconsistent concentrations of the active compound due to variable degradation. | - Standardize the preparation and handling of the compound.- Use a consistent source and lot of media and serum.- Analyze the concentration of the compound in the media at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC). |
| Lower than expected potency. | - The compound may be binding to serum proteins, reducing its free concentration.- Degradation of the compound upon addition to the media. | - Test a range of concentrations to determine the optimal effective concentration.- If possible, quantify the extent of protein binding in your media.- Consider using a formulation strategy to protect the compound, such as encapsulation in liposomes, although this will require significant development. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the stock solution into pre-warmed culture medium (both with and without serum) to achieve the final desired concentration.
-
Immediately take a sample (t=0) and store it at -80°C for later analysis.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
At each time point, immediately freeze the sample at -80°C.
-
Once all samples are collected, thaw them and analyze the concentration of this compound and any potential degradation products by HPLC.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: pH Stability Profile
Objective: To assess the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Incubator or water bath set to 37°C
-
HPLC system
Methodology:
-
Prepare a stock solution of the compound.
-
Dilute the stock solution into each of the pH buffers to the desired final concentration.
-
Take an initial sample (t=0) from each buffer for immediate HPLC analysis.
-
Incubate the solutions at 37°C.
-
Collect samples at predetermined time points.
-
Analyze the concentration of the compound in each sample by HPLC.
-
Compare the degradation rates at different pH values.
Visualizations
Caption: Workflow for assessing compound stability in culture media.
Caption: Potential degradation pathways of this compound.
References
- 1. Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone. Given the limited specific literature on this compound, this guide also incorporates broader knowledge of sesquiterpene lactone purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from its natural sources like Eupatorium chinense or Chromolaena glaberrima?
A1: The initial extraction of sesquiterpene lactones, including this compound, typically involves the use of organic solvents. Common methods include maceration, percolation, and Soxhlet extraction. The choice of solvent is crucial and often involves a balance of polarity to effectively extract the target compound while minimizing the co-extraction of highly polar or non-polar impurities. Solvents such as methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), chloroform, and dichloromethane (B109758) are frequently used. For powdered plant material, a common approach is sequential extraction with solvents of increasing polarity.
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier data, solid this compound should be stored at 2-8°C for long-term stability, where it can be kept for up to 24 months. If you need to prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. It is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Q3: What are the known solubilities of this compound?
A3: this compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.
Q4: How stable are sesquiterpene lactones like this compound during the purification process?
A4: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. Prolonged exposure to high temperatures during solvent evaporation should be avoided. Studies on other sesquiterpene lactones have shown significant degradation when powdered plant material is stored for extended periods (e.g., a 20% loss after 15-20 days)[1]. Some sesquiterpene lactones have also been observed to degrade at room temperature over time[2]. Therefore, it is crucial to work with fresh material and handle extracts promptly.
Troubleshooting Guide
Low Yield of Target Compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Solvent Polarity: If the yield is low, the extraction solvent may not be optimal. Consider a solvent system with a different polarity. For sesquiterpene lactones, a mid-polarity solvent like ethyl acetate or a mixture of hexane (B92381) and ethyl acetate is often effective. - Increase Extraction Time/Temperature: Insufficient extraction time can lead to low yields. However, be cautious with increasing temperature as it may degrade the compound. - Improve Particle Size: Ensure the plant material is finely powdered to maximize the surface area for extraction. |
| Compound Degradation | - Use Fresh Material: As sesquiterpene lactones can be unstable in powdered plant material, use freshly ground material for extraction[1]. - Minimize Heat Exposure: Use rotary evaporation at low temperatures (e.g., <40°C) to concentrate extracts. - Work Quickly: Minimize the time the compound spends in solution, especially in crude extracts where enzymatic degradation can occur. |
| Loss During Liquid-Liquid Partitioning | - Check Solvent Polarity: Ensure the chosen solvents for partitioning have appropriate polarities to separate your compound from impurities without significant loss into the undesired phase. - Perform Multiple Extractions: Use multiple, smaller volumes of the extraction solvent for partitioning to ensure complete transfer of the compound. |
Poor Separation During Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Column Choice: For sesquiterpene lactones, reversed-phase (RP-18) or normal-phase (silica gel) chromatography are common. If co-elution is an issue on one, consider switching to the other. |
| Suboptimal Mobile Phase | - Gradient Optimization (HPLC): A shallow gradient of acetonitrile-water or methanol-water is often effective for separating sesquiterpene lactones on an RP-18 column[2]. Adjust the gradient slope to improve the resolution of closely eluting peaks. - Solvent System (Column Chromatography): For silica (B1680970) gel chromatography, a gradient of increasing polarity, such as hexane-ethyl acetate, is typically used. Fine-tune the solvent ratios to achieve better separation. |
| Co-eluting Impurities | - Alternative Techniques: If standard chromatography fails, consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC), which can offer different selectivities. |
| Peak Tailing or Broadening (HPLC) | - Check for Compound Overload: Inject a smaller amount of the sample. - Adjust Mobile Phase pH: Although less common for neutral compounds, pH can affect the peak shape of ionizable impurities. - Sample Solvent Effects: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Experimental Protocols
General Extraction and Fractionation Protocol for Sesquiterpene Lactones
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of Eupatorium chinense).
-
Extract the powdered material with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (e.g., 24-48 hours), repeating the extraction multiple times.
-
Combine the extracts and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, dichloromethane (or chloroform), and ethyl acetate.
-
The sesquiterpene lactones are typically found in the dichloromethane and ethyl acetate fractions.
-
General Column Chromatography Protocol for Purification
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient system of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Further Purification: Combine fractions containing the target compound and subject them to further purification steps, such as preparative HPLC or recrystallization, if necessary.
General HPLC Method for Analysis and Purification
-
Column: Reversed-phase C18 (RP-18), typically 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B). A typical gradient might be: 0-30 min, 30-70% B; 30-40 min, 70-100% B; 40-45 min, 100% B.
-
Flow Rate: 1 mL/min for analytical scale.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 4E-Deacetylchromolaenide 4'-O-acetate
Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this sesquiterpenoid lactone in their experiments and may be encountering cellular resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound, indicated by an increase in the IC50 value. What are the potential mechanisms?
A1: Resistance to cytotoxic compounds like sesquiterpenoid lactones is a multifaceted issue. Based on known mechanisms for similar natural products, resistance to this compound could be attributed to one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, or ABCG2, which actively pump the compound out of the cell.[1][2][3][4]
-
Alterations in Target Signaling Pathways: The primary cytotoxic effects of many sesquiterpene lactones are linked to the inhibition of pro-survival signaling pathways like NF-κB and STAT3.[5][6][7][8][9] Constitutive activation or mutations in these pathways can render cells resistant.
-
Defects in Apoptotic Pathways: Mutations in key tumor suppressor genes, most notably TP53, can prevent cells from undergoing apoptosis in response to drug-induced stress.[10][11][12][13]
-
Enhanced Drug Metabolism: Increased intracellular detoxification, for example, through conjugation with glutathione (B108866) (GSH) by glutathione S-transferases (GSTs).[14]
Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A2: You can perform a functional assay using a fluorescent substrate of ABC transporters (e.g., Calcein-AM or Rhodamine 123) with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp). If the inhibitor restores the intracellular accumulation of the fluorescent substrate and, more importantly, re-sensitizes the resistant cells to this compound, it strongly suggests the involvement of efflux pumps. This can be further confirmed by Western blotting or qPCR to assess the expression levels of transporters like ABCB1 (P-gp) and ABCG2.[1][15]
Q3: What experiments can I perform to check for alterations in the NF-κB or STAT3 signaling pathways?
A3: To investigate the involvement of these pathways, you can use the following approaches:
-
Western Blotting: Compare the basal and drug-induced phosphorylation status of key proteins in sensitive versus resistant cells. For the NF-κB pathway, look at phosphorylated IKK, phosphorylated IκBα, and the nuclear translocation of p65. For the STAT3 pathway, assess the levels of phosphorylated STAT3 (Tyr705).[5][16][17]
-
Reporter Assays: Use a luciferase reporter construct driven by an NF-κB or STAT3 response element. A higher basal or drug-induced reporter activity in resistant cells would indicate pathway hyperactivation.
-
Inhibitor Studies: Treat resistant cells with a known inhibitor of the NF-κB pathway (e.g., BAY 11-7082) or the STAT3 pathway (e.g., Stattic) in combination with this compound to see if sensitivity is restored.[5][6][16]
Q4: Could mutations in the TP53 gene be responsible for the observed resistance?
A4: Yes, mutations in the TP53 gene are a very common cause of resistance to apoptosis-inducing drugs.[10][11][13] You can assess the status of p53 in your sensitive and resistant cell lines by:
-
Sanger or Next-Generation Sequencing: This will identify any mutations in the TP53 gene.
-
Western Blotting: Assess the basal protein level of p53. High accumulation of p53 protein can sometimes indicate a missense mutation that stabilizes the protein but renders it non-functional.[10] You can also check the levels of p53 target proteins involved in apoptosis, such as p21 and PUMA, after drug treatment.
Q5: Are there any known combination therapies to overcome resistance to sesquiterpenoid lactones?
A5: While specific combination therapies for this compound may not be established, a rational approach based on the resistance mechanism can be employed. For example:
-
If resistance is due to drug efflux , co-administration with an ABC transporter inhibitor could be effective.[1][2]
-
If NF-κB or STAT3 pathways are hyperactivated , combining with specific inhibitors of these pathways may restore sensitivity.[6][8][16] Several natural products, such as curcumin, have been shown to inhibit these pathways and reverse multidrug resistance.[2][14]
-
For cells with mutant p53 , therapies aimed at restoring wild-type p53 function (e.g., with small molecules like PRIMA-1) could be explored in combination.[11]
Troubleshooting Guides
Issue 1: Progressive loss of compound efficacy over multiple experiments.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Compare the resistant cell line to an early-passage, sensitive parental line. 3. Investigate the potential resistance mechanisms outlined in the FAQs. |
| Compound degradation | 1. Check the storage conditions and shelf-life of the compound. 2. Prepare fresh stock solutions for each experiment. 3. Verify the compound's integrity using analytical methods like HPLC if possible. |
| Inconsistent cell culture conditions | 1. Ensure consistent cell passage numbers and confluency. 2. Standardize media, serum, and supplement batches. 3. Regularly test for mycoplasma contamination. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Heterogeneous cell population | 1. Consider single-cell cloning to establish a homogenous population. 2. Analyze key resistance markers at the single-cell level if possible (e.g., by flow cytometry). |
| Assay-related issues | 1. Optimize cell seeding density and incubation times. 2. Ensure proper mixing of the compound in the culture medium. 3. Validate the endpoint assay (e.g., MTT, CellTiter-Glo) for linearity and sensitivity with your cell line. |
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to investigate resistance mechanisms.
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | Compound Alone | 2.5 ± 0.3 | 1.0 |
| Resistant | Compound Alone | 25.0 ± 2.1 | 10.0 |
| Resistant | Compound + Verapamil (5 µM) | 4.5 ± 0.5 | 1.8 |
This data suggests that P-gp or other verapamil-sensitive ABC transporters contribute significantly to the resistance.
Table 2: Expression of ABC Transporters and Signaling Proteins
| Cell Line | ABCB1 (P-gp) Relative mRNA | p-STAT3 (Tyr705) / Total STAT3 | Nuclear p65 / Total p65 |
| Parental (Sensitive) | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| Resistant | 12.5 ± 1.8 | 3.2 ± 0.4 | 2.8 ± 0.5 |
This data indicates an upregulation of an ABC transporter and hyperactivation of the STAT3 and NF-κB pathways in the resistant cells.
Experimental Protocols
Protocol 1: Assessing Drug Efflux using Calcein-AM Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash cells with PBS and pre-incubate with serum-free media containing the ABC transporter inhibitor (e.g., 5 µM Verapamil) or vehicle control for 1 hour at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells three times with ice-cold PBS. Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Compare the fluorescence intensity in the presence and absence of the inhibitor. A significant increase in fluorescence in resistant cells upon inhibitor treatment indicates active efflux.
Protocol 2: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. For analysis of nuclear translocation, perform subcellular fractionation. For whole-cell lysates, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p65, anti-Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated proteins to total proteins and nuclear proteins to a nuclear loading control.
Visualizations
Caption: Proposed mechanism of action and resistance pathways.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming multidrug resistance in human cancer cells by natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 4. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Roles of Mutant P53 in Cancer Drug Resistance [accscience.com]
- 13. Specific P53 mutations are associated with de novo resistance to doxorubicin in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4E-Deacetylchromolaenide 4'-O-acetate Concentration for Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on optimizing the compound's concentration for various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
This compound is a sesquiterpenoid natural product. Sesquiterpenoids isolated from plants of the Eupatorium and Chromolaena genera have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and sedative effects. Specifically, related sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, suggesting potential anti-inflammatory properties.
Q2: What is a good starting concentration range for my experiments?
Q3: How should I dissolve and store this compound?
Based on supplier information, this compound is soluble in several organic solvents.
| Solvent | Suitability |
| DMSO | Recommended for stock solutions |
| Ethanol | Suitable for some applications |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
For long-term storage, it is recommended to store the solid compound at 2-8°C for up to 24 months. If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the compound | - Concentration too low: The compound may not be present at a high enough concentration to elicit a biological response. - Compound instability: The compound may have degraded in the experimental conditions. - Poor solubility: The compound may not be fully dissolved in the assay medium. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 100 µM). - Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous solutions. - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%). Visually inspect for any precipitation. |
| High variability between replicates | - Inconsistent compound concentration: Pipetting errors or incomplete dissolution can lead to variability. - Cellular heterogeneity: Variations in cell number or health across wells. | - Ensure the stock solution is homogenous before dilution. Use calibrated pipettes. - Ensure a single-cell suspension before seeding. Check cell viability and morphology before starting the experiment. |
| Unexpected cytotoxicity | - Concentration too high: The compound may be toxic to the cells at the tested concentrations. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the non-toxic concentration range. - Ensure the final solvent concentration is below the toxic threshold for your cell line. Include a solvent control in your experiments. |
Experimental Protocols
Protocol: Determination of an Optimal Non-Toxic Concentration using MTT Assay
This protocol is for assessing the cytotoxicity of this compound on a mammalian cell line (e.g., RAW 264.7 macrophages) to determine the appropriate concentration range for functional assays.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours (or the duration of your planned functional assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show minimal to no cytotoxicity for your functional assays.
Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is for evaluating the anti-inflammatory effect of this compound by measuring the inhibition of NO production.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for 24 hours. Include a negative control (cells with vehicle only, no LPS) and a positive control (cells with vehicle and LPS).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition of NO production by the compound compared to the LPS-stimulated control.
Visualizations
Experimental Workflow for Optimizing Compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
LPS-Induced NF-κB Signaling Pathway
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to NO production.
LPS-Induced MAPK Signaling Pathway
Caption: Overview of the major LPS-induced MAPK signaling cascades.
Technical Support Center: Scaling Up 4E-Deacetylchromolaenide 4'-O-acetate Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of 4E-Deacetylchromolaenide 4'-O-acetate, a bioactive sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the isolation of this compound?
Scaling up the isolation of this compound presents several challenges inherent to natural product purification. Sesquiterpene lactones are often present in complex mixtures with other structurally similar compounds, making separation difficult.[1] Key challenges include:
-
Low Abundance: The target compound may be present in low concentrations in the plant source, typically Chromolaena odorata.
-
Co-eluting Impurities: Structurally similar sesquiterpene lactones and other secondary metabolites can be difficult to separate, requiring high-resolution chromatographic techniques.
-
Compound Stability: Sesquiterpene lactones can be sensitive to heat, pH changes, and oxidation, potentially leading to degradation during extraction and purification.[2]
-
Solvent Selection and Consumption: Identifying optimal solvent systems for extraction and chromatography that are both efficient and scalable can be challenging and costly at large volumes.
-
Chromatographic Media Costs: The high cost of large-volume, high-performance chromatography media can be a significant barrier to scaling up.
Q2: Which plant species is the primary source for this compound?
This compound is primarily isolated from Chromolaena odorata (L.) R.M.King & H.Rob., a plant belonging to the Asteraceae family. This plant is known to produce a variety of bioactive sesquiterpene lactones.[3][4]
Q3: What extraction methods are most effective for obtaining a crude extract enriched with sesquiterpene lactones like this compound?
The choice of extraction method and solvent is critical for maximizing the yield of the target compound.
-
Maceration or Soxhlet Extraction: These are common methods for extracting sesquiterpene lactones from dried plant material.[5]
-
Solvent Choice: Polar organic solvents are generally effective for extracting sesquiterpene lactones.[2] Methanol (B129727) and ethanol (B145695) are frequently used and have been shown to be effective for extracting bioactive compounds from Chromolaena odorata.[1] Using a gradient of solvents from non-polar to polar (e.g., hexane (B92381) followed by ethyl acetate (B1210297) and then methanol) can help to fractionate compounds based on polarity.
Q4: What are the recommended purification strategies for isolating this compound at a larger scale?
A multi-step purification approach is typically necessary.
-
Liquid-Liquid Partitioning: After initial extraction, partitioning the crude extract between immiscible solvents (e.g., hexane/water, ethyl acetate/water) can remove highly lipophilic or hydrophilic impurities.
-
Column Chromatography: Open column chromatography using silica (B1680970) gel or alumina (B75360) is a standard first step for fractionation.[1][6] A gradient elution from a non-polar to a more polar solvent system is typically employed.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. Reversed-phase (C18) columns are commonly used for the separation of sesquiterpene lactones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent. | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), ethyl acetate, methanol, ethanol).[1] Consider sequential extractions with solvents of increasing polarity. |
| Incomplete extraction. | Increase extraction time and/or temperature (while monitoring for compound degradation). Use agitation or sonication to improve solvent penetration. | |
| Target compound degradation | Exposure to high temperatures. | Use low-temperature extraction methods (e.g., cold maceration). Evaporate solvents under reduced pressure at low temperatures. |
| pH instability. | Buffer extraction and purification solvents to a neutral pH. | |
| Oxidation. | Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be oxygen-sensitive. Add antioxidants like BHT if compatible with downstream applications. | |
| Poor separation in column chromatography | Inappropriate stationary phase. | Test different stationary phases (e.g., silica gel, alumina, reversed-phase C18). |
| Suboptimal solvent system. | Perform small-scale TLC experiments to identify an optimal solvent system that provides good separation of the target compound from impurities.[6][7] | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. | |
| Co-elution of impurities in Prep-HPLC | Isocratic elution is not providing sufficient resolution. | Develop a gradient elution method. |
| Inappropriate column chemistry. | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for your compound. | |
| Sample matrix effects. | Further, purify the sample by an orthogonal chromatographic method (e.g., normal phase if the previous step was reversed-phase) before the final Prep-HPLC step. |
Experimental Protocols
General Protocol for Large-Scale Extraction and Preliminary Fractionation
This protocol is a generalized procedure based on common methods for sesquiterpene lactone isolation and should be optimized for your specific biomass and equipment.
-
Plant Material Preparation: Air-dry the leaves of Chromolaena odorata in the shade to a constant weight. Grind the dried leaves into a coarse powder.
-
Extraction:
-
Pack the powdered plant material (e.g., 1 kg) into a large Soxhlet apparatus or a large glass percolator.
-
Extract sequentially with solvents of increasing polarity: first with n-hexane (to remove non-polar constituents) and then with methanol or ethanol to extract the sesquiterpene lactones.[1]
-
Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the concentrated extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive extractions with an equal volume of n-hexane to remove remaining non-polar impurities.
-
Adjust the aqueous methanol phase to a higher water concentration (e.g., 1:1 v/v) and extract sequentially with dichloromethane or ethyl acetate. The sesquiterpene lactones are expected to partition into the organic phase.
-
Combine the organic fractions and concentrate to dryness under reduced pressure.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for Sesquiterpene Lactones (Illustrative Data)
| Solvent | Extraction Method | Relative Yield of Sesquiterpene Lactones | Notes |
| n-Hexane | Soxhlet | Low | Primarily extracts non-polar compounds. |
| Dichloromethane | Maceration | Moderate | Good selectivity for many terpenoids. |
| Ethyl Acetate | Maceration | Moderate-High | Good selectivity, less polar than alcohols. |
| Ethanol | Soxhlet | High | Extracts a broader range of polarities.[1] |
| Methanol | Maceration | High | Highly efficient but may extract more water-soluble impurities.[1] |
Table 2: Typical Purification Scheme and Expected Purity (Illustrative)
| Purification Step | Stationary Phase | Mobile Phase (Gradient) | Typical Purity |
| Column Chromatography | Silica Gel 60 | n-Hexane : Ethyl Acetate (100:0 to 0:100) | 40-60% |
| Preparative TLC | Silica Gel GF254 | Dichloromethane : Acetone (95:5) | 70-85% |
| Preparative HPLC | C18 (10 µm) | Acetonitrile : Water (30:70 to 70:30) | >95% |
Visualizations
Caption: A generalized experimental workflow for the isolation of this compound.
Caption: A logical troubleshooting guide for low yield in sesquiterpene lactone isolation.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Isolation and characterization of the sesquiterpene lactones costunolide, parthenolide, costunolide diepoxide, santamarine, and reynosin from Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msipublishers.com [msipublishers.com]
minimizing degradation of 4E-Deacetylchromolaenide 4'-O-acetate during storage
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides guidance on minimizing the degradation of this compound during storage and experimentation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed vial at 2-8°C.[1] When stored correctly, the product can be stable for up to 24 months.[1] Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
Q2: How should I store solutions of this compound?
A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, solutions in DMSO are generally usable for up to two weeks.[1] It is best to prepare and use solutions on the same day whenever possible.[1]
Q3: What are the signs of degradation?
A3: Visual signs of degradation in the solid compound can include discoloration or changes in crystallinity. For solutions, the appearance of precipitates or a change in color may indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC, which may show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: Which solvents are compatible with this compound?
A4: The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] However, for storage of solutions, aprotic solvents like DMSO are generally preferred. Studies on other sesquiterpene lactones have shown that alcohols like ethanol (B145695) can react with the molecule, leading to the formation of adducts, especially at elevated temperatures.[2]
Q5: What is the impact of pH on the stability of this compound?
A5: While specific data for this compound is limited, studies on other sesquiterpene lactones indicate that pH is a critical factor. Some sesquiterpene lactones, particularly those with side chains, have shown instability at a neutral pH of 7.4, while being stable at a more acidic pH of 5.5.[3] It is advisable to maintain a slightly acidic pH if the experimental conditions allow.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions from solid compound. Re-test the activity of the new solution. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | Investigate potential causes of degradation such as temperature fluctuations, pH of the solution, or reactivity with the solvent. Consider performing a forced degradation study to identify potential degradation products. |
| Difficulty in dissolving the compound. | The compound may have degraded into less soluble products. | Use a fresh vial of the compound. Ensure the solvent is pure and appropriate for the compound. Gentle warming and sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
| Discoloration of the solid compound or solution. | Oxidation or other degradation pathways initiated by exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping vials in aluminum foil. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a chosen solvent under different temperature conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the aliquots at different temperatures:
-
-20°C (Control)
-
4°C
-
25°C (Room Temperature)
-
40°C (Accelerated Degradation)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).
-
Analysis: At each time point, analyze the samples by a validated stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Column: C18 column.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Experimental workflow for stability assessment.
References
dealing with off-target effects of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. Given the limited specific data on this compound, this guide incorporates information from structurally related sesquiterpenoids and sesquiterpene lactones isolated from Eupatorium species to address potential experimental challenges and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly High Cytotoxicity at Low Concentrations | The compound may be inducing apoptosis or other forms of programmed cell death, such as ferroptosis. Sesquiterpenoids from Eupatorium chinense have been shown to have potent cytotoxic effects.[1][2] | - Perform a dose-response curve to determine the IC50 value. - Conduct an apoptosis assay (e.g., Annexin V/PI staining). - Investigate markers of ferroptosis (e.g., lipid peroxidation). |
| Inconsistent Results Between Experiments | - Cell passage number and health can influence outcomes. - The compound may degrade in solution over time. | - Use cells within a consistent and low passage number range. - Prepare fresh stock solutions of the compound for each experiment. |
| Observed Phenotype Does Not Match Expected On-Target Effect | The phenotype may be due to off-target effects on common signaling pathways. Sesquiterpene lactones are known to interact with multiple cellular targets. | - Investigate effects on known off-target pathways for this class of compounds, such as NF-κB signaling.[3][4] - Perform a proteome-wide thermal shift assay (CETSA) to identify potential off-target binding partners. |
| Difficulty Achieving a Clear Dose-Response Curve | The compound may have a narrow therapeutic window or may precipitate at higher concentrations. | - Use a wider range of concentrations in your dose-response experiments. - Visually inspect solutions for any signs of precipitation. |
| Effects on Cell Cycle Progression | Sesquiterpenoids from Eupatorium chinense have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases.[1][5] | - Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide staining. - Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) via Western blot. |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its known biological activity?
A1: this compound is a sesquiterpenoid compound isolated from Eupatorium chinense L.[6] While specific biological activity for this exact compound is not extensively documented, related sesquiterpenoids from the same plant have demonstrated cytotoxic effects against various cancer cell lines.[1][2][7][8] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][5]
Off-Target Effects
Q2: What are the likely off-target effects of this compound?
A2: Based on the activities of similar sesquiterpene lactones, potential off-target effects could involve the modulation of inflammatory pathways, such as the inhibition of NF-κB.[3][4] The α-methylene-γ-lactone functional group present in many of these compounds can react with sulfhydryl groups on proteins, leading to a broad range of non-specific interactions.
Q3: How can I determine if my observed results are due to off-target effects?
A3: A multi-pronged approach is recommended. This can include using a structurally related but inactive control compound, performing target knockdown (e.g., via siRNA or CRISPR) to see if the effect persists, and employing proteomic approaches like cellular thermal shift assays (CETSA) to identify unintended binding partners.
Experimental Considerations
Q4: What is the appropriate concentration range to use for in vitro experiments?
A4: The effective concentration can vary significantly between cell lines. Based on studies of other sesquiterpenoids from Eupatorium chinense, cytotoxic effects (IC50 values) have been observed in the low micromolar range (e.g., 0.8 to 9.3 µM).[7] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.
Q5: What signaling pathways are known to be affected by sesquiterpenoids from Eupatorium chinense?
A5: Mechanistic studies on related compounds have identified the modulation of the DNA-PK/AKT/p53 signaling pathway.[1] Additionally, suppression of the Akt pathway and induction of NCOA4-mediated ferritinophagy leading to ferroptosis have been reported for a sesquiterpene lactone fraction from this plant.[5][9]
Quantitative Data
Table 1: Cytotoxicity of Sesquiterpenoids from Eupatorium chinense
| Compound | Cell Line | IC50 (µM) | Reference |
| Unnamed Guaiane-type Sesquiterpene | AGS (gastric adenocarcinoma) | 4.33 | [1] |
| Unnamed Sesquiterpenoid | MDA-MB-231 (breast cancer) | 3.1 - 9.3 | [7] |
| Unnamed Sesquiterpenoid | HepG2 (hepatocellular carcinoma) | 3.1 - 9.3 | [7] |
| Unnamed Sesquiterpenoid | MDA-MB-231 (breast cancer) | 0.8 - 7.6 | [7] |
| Unnamed Sesquiterpenoid | HepG2 (hepatocellular carcinoma) | 0.8 - 7.6 | [7] |
| Eupachinilide A | Various tumor cell lines | Moderate activity | [2] |
| Eupachinilide E | Various tumor cell lines | Moderate activity | [2] |
| Eupachinilide F | Various tumor cell lines | Moderate activity | [2] |
| Eupachinilide I | Various tumor cell lines | Moderate activity | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, p53, Bax, Bcl-2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: DNA-PK/Akt/p53 signaling pathway potentially affected by sesquiterpenoids.
References
- 1. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 104736-09-6 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones
Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate and other sesquiterpene lactones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this class of compounds. Given the limited specific data on this compound, this guide draws upon the broader knowledge of sesquiterpene lactones to provide robust troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
A1: Inconsistencies in IC50 values for sesquiterpene lactones can arise from several factors:
-
Compound Stability: Sesquiterpene lactones can be unstable under certain conditions. They are known to be sensitive to pH, temperature, and light.[1][2][3][4] Degradation of the compound during storage or in the experimental medium can lead to variable results. For example, some sesquiterpene lactones are thermolabile and sensitive to acidic or basic mediums.[4]
-
Solubility Issues: Poor solubility of the compound in aqueous cell culture media can lead to precipitation and inaccurate concentrations, resulting in inconsistent bioactivity.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound due to differences in metabolic pathways, membrane permeability, or expression of target proteins.
-
Assay-Specific Factors: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH) can influence the outcome, as they measure different aspects of cell death and viability.[5][6]
-
Reagent Quality and Consistency: Variations in serum batches, cell culture media, and other reagents can impact cell health and their response to the compound.
Q2: My results for the anti-inflammatory activity of this compound are not reproducible. What should I check?
A2: Reproducibility issues in anti-inflammatory assays, such as NF-κB inhibition, can be attributed to:
-
Stimulus Variability: The concentration and activity of the inflammatory stimulus (e.g., LPS, TNF-α) can vary between experiments, leading to different levels of pathway activation and, consequently, variable inhibition by your compound.
-
Timing of Treatment: The timing of compound addition relative to the inflammatory stimulus is critical and can significantly affect the observed inhibition.
-
Cellular Redox State: The presence of antioxidants or pro-oxidants in the culture medium can interfere with the activity of some sesquiterpene lactones, as their mechanism can involve the generation of reactive oxygen species (ROS).
-
Protein Binding: Sesquiterpene lactones can bind to proteins in the cell culture serum, reducing their effective concentration.[7] The type and concentration of serum should be kept consistent.
Q3: What is the general mechanism of action for sesquiterpene lactones like this compound?
A3: The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group.[8][9] This functional group can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition.[8] This covalent modification can alter the function of key signaling proteins. A primary target for many anti-inflammatory sesquiterpene lactones is the transcription factor NF-κB.[10][11][12][13][14][15] They can inhibit NF-κB by preventing the degradation of its inhibitory proteins (IκBα and IκBβ) or by directly alkylating the p65 subunit of NF-κB.[10][11][12]
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Compound instability or degradation. | 1. Prepare fresh stock solutions for each experiment. 2. Protect stock solutions and treated cells from light. 3. Assess compound stability in cell culture medium over the time course of the experiment. |
| Poor compound solubility. | 1. Visually inspect for precipitation in stock solutions and final dilutions. 2. Use a different solvent for the stock solution (ensure solvent control is included). 3. Consider using a solubilizing agent, with appropriate controls. | |
| Inconsistent cell seeding density. | 1. Ensure accurate cell counting for each experiment. 2. Check for uniform cell attachment before adding the compound. | |
| Unexpectedly low or no cytotoxicity. | Compound interaction with media components. | 1. Test the compound in serum-free or low-serum media, with appropriate controls for cell viability. 2. Be aware that some media components may react with and inactivate the compound. |
| Cell line resistance. | 1. Confirm the sensitivity of the cell line with a positive control cytotoxic agent. 2. Consider using a different cell line known to be sensitive to sesquiterpene lactones. | |
| Discrepancies between different cytotoxicity assays. | Different mechanisms of cell death measured. | 1. Understand the principle of each assay (e.g., MTT measures metabolic activity, LDH measures membrane integrity). 2. Use multiple assays to get a comprehensive picture of the compound's effect. |
Poor Reproducibility in NF-κB Inhibition Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable levels of NF-κB activation in control wells. | Inconsistent activity of the inflammatory stimulus (e.g., LPS). | 1. Aliquot and store the stimulus to avoid repeated freeze-thaw cycles. 2. Titrate the stimulus in each experiment to ensure a consistent level of NF-κB activation. |
| Inconsistent inhibition by the compound. | Variation in treatment timing. | 1. Standardize the pre-incubation time with the compound before adding the stimulus. 2. Optimize the treatment duration for maximal and consistent inhibition. |
| Interference from serum proteins. | 1. Maintain a consistent serum concentration across all experiments. 2. Consider reducing the serum concentration during the treatment period if it does not affect cell viability. | |
| No inhibition of NF-κB observed. | Compound is inactive or the concentration is too low. | 1. Test a wider range of concentrations. 2. Include a positive control inhibitor of NF-κB (e.g., parthenolide). |
| The compound acts downstream of NF-κB activation. | 1. Investigate other potential anti-inflammatory mechanisms. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) and incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Visualizations
Signaling Pathway: General Mechanism of NF-κB Inhibition by Sesquiterpene Lactones
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lavierebelle.org [lavierebelle.org]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchportal.scu.edu.au]
- 12. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide: Paclitaxel vs. 4E-Deacetylchromolaenide 4'-O-acetate in Oncology Research
A comprehensive analysis of the well-established chemotherapeutic agent, Paclitaxel (B517696), is provided below. However, a direct comparison with 4E-Deacetylchromolaenide 4'-O-acetate is not possible at this time due to a lack of available scientific literature on the latter compound. Extensive searches for experimental data regarding the anticancer properties, mechanism of action, and signaling pathways of this compound have yielded no specific results.
This guide will therefore focus on providing a detailed overview of Paclitaxel, serving as a benchmark for the evaluation of novel anticancer compounds. Should data on this compound become available, the framework presented here can be utilized for a thorough comparative analysis.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel, a natural compound originally isolated from the Pacific yew tree, Taxus brevifolia, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[2][3][4]
Mechanism of Action
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][4][5] This interference with the normal dynamic instability of microtubules leads to the formation of non-functional microtubule bundles.[2][4] Consequently, the mitotic spindle cannot form correctly, causing the cell cycle to arrest at the G2/M phase.[2][6][7] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][6][8]
Signaling Pathways Modulated by Paclitaxel
The induction of apoptosis by paclitaxel is a complex process involving multiple signaling pathways:
-
Mitotic Spindle Assembly Checkpoint: Paclitaxel-induced microtubule disruption activates the mitotic spindle assembly checkpoint, which halts the cell cycle to prevent chromosomal missegregation.[1][6]
-
PI3K/Akt Pathway: Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be activated by paclitaxel, contributing to the induction of apoptosis.
-
Bcl-2 Family Proteins: Paclitaxel can modulate the function of Bcl-2 family proteins, which are critical regulators of apoptosis. It has been reported to induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[5][6]
Data Presentation: Paclitaxel
The following tables summarize key quantitative data related to the activity of paclitaxel from various studies.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Concentration) | Reference |
| AGS | Gastric Cancer | Not explicitly stated, but effects observed at various concentrations | |
| MCF-7 | Breast Cancer | Not explicitly stated, but induces G2/M arrest and apoptosis | [7] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but induces G2/M arrest and apoptosis | [7] |
| CHMm | Canine Mammary Gland Tumor | Not explicitly stated, but inhibits proliferation |
Note: IC50 values are highly dependent on the specific experimental conditions, including the duration of drug exposure and the cell viability assay used.
Table 2: Effects of Paclitaxel on Cell Cycle and Apoptosis
| Cell Line | Effect | Method of Analysis | Reference |
| AGS | G2/M phase arrest, apoptosis, autophagy, mitotic catastrophe | Flow cytometry, Western blot | |
| MCF-7 | G2/M phase arrest, apoptosis | Flow cytometry | [7] |
| MDA-MB-231 | G2/M phase arrest, apoptosis | Flow cytometry | [7] |
| HeLa | G2/M phase arrest, apoptosis | Not specified for paclitaxel, but for a related compound |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are generalized protocols for common assays used to evaluate the anticancer effects of compounds like paclitaxel.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action and experimental workflows related to paclitaxel.
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathways modulated by Paclitaxel to induce apoptosis.
Conclusion
Paclitaxel remains a vital tool in cancer therapy, with a well-characterized mechanism of action centered on microtubule stabilization. This leads to cell cycle arrest and the induction of apoptosis through the modulation of several key signaling pathways. The experimental protocols and data presented for paclitaxel provide a robust framework for the evaluation and comparison of new potential anticancer agents.
Future research that identifies and characterizes novel compounds, such as this compound, will be essential for expanding the arsenal (B13267) of effective cancer treatments. A direct comparative analysis will be possible once sufficient experimental data on the biological activities of this compound become available in the scientific literature.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Phytochemical Extracts from Chromolaena odorata on Liver, Breast and Colorectal Cancer Cells: A Review[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ptfarm.pl [ptfarm.pl]
validation of 4E-Deacetylchromolaenide 4'-O-acetate's anti-cancer effects
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-cancer therapeutics, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the anti-cancer effects of eupatolin, a flavonoid found in Chromolaena odorata, against established chemotherapy agents, doxorubicin (B1662922) and vincristine (B1662923). Due to the limited availability of public data on 4E-Deacetylchromolaenide 4'-O-acetate, this guide focuses on the well-researched compound, eupatolin, as a representative natural product with significant anti-cancer potential.
Comparative Analysis of Cytotoxicity
The efficacy of an anti-cancer agent is primarily determined by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values of eupatolin, doxorubicin, and vincristine across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Exposure Time |
| Eupatolin | Glioma (U251MG, U87MG) | 40 - 80 µM | 15 days |
| Breast Cancer (MCF-7) | > 20 µg/mL | 24 hours | |
| Breast Cancer (MDA-MB-231) | > 20 µg/mL | 24 hours | |
| Breast Cancer (MCF-7) | 5 µg/mL | 48 hours | |
| Breast Cancer (MDA-MB-231) | 5 µg/mL | 48 hours | |
| Doxorubicin | Prostate Cancer (PC3) | 8.00 µM | 48 hours |
| Lung Cancer (A549) | 1.50 µM | 48 hours | |
| Cervical Cancer (HeLa) | 1.00 µM | 48 hours | |
| Prostate Cancer (LNCaP) | 0.25 µM | 48 hours | |
| Colon Cancer (HCT116) | 24.30 µg/ml | Not Specified | |
| Hepatocellular Carcinoma (Hep-G2) | 14.72 µg/ml | Not Specified | |
| Prostate Cancer (PC3) | 2.64 µg/ml | Not Specified | |
| Breast Cancer (AMJ13) | 223.6 µg/ml | 72 hours | |
| Vincristine | Breast Cancer (MCF-7) | 14.30 ng/mL | Not Specified |
| Colon Cancer (HCT-8) | 0.97 µg/mL | Not Specified | |
| Lung Cancer (A549) | 0.015 µg/mL | Not Specified | |
| Breast Cancer (MCF-7) | 239.51 µmol/mL | 48 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eupatolin, doxorubicin, vincristine) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm with a reference filter of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis (Annexin V-FITC) Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension.
-
Cell Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anti-cancer effects is critical for drug development. Eupatolin has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Eupatolin's Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Eupatolin has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Eupatolin inhibits the PI3K/Akt signaling pathway.
Eupatolin's Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Eupatolin has been demonstrated to suppress the activation of STAT3.
A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones from Eupatorium chinense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone isolated from the plant Eupatorium chinense. Due to the limited availability of data for this specific compound from multiple sources, this document focuses on its properties as reported in its primary isolation study and compares it with other sesquiterpene lactones found in the same plant species. This comparative context is essential for researchers interested in the potential therapeutic applications of this class of natural products.
Introduction to this compound
This compound is a sesquiterpenoid isolated from Eupatorium chinense L.[1][2] This plant is a traditional Chinese medicine used for treating various ailments, including colds, snakebites, and inflammation.[1][2] Sesquiterpene lactones, the chemical class to which this compound belongs, are well-known for their diverse biological activities, particularly cytotoxic and anti-inflammatory effects.[3]
Data Presentation: Comparative Analysis of Sesquiterpene Lactones from Eupatorium chinense
While quantitative biological data for this compound is not available in the public domain, the following table compares it with other sesquiterpene lactones isolated from Eupatorium chinense for which cytotoxicity data have been reported. This comparison provides a basis for estimating its potential bioactivity.
| Compound Name | Chemical Class | Reported Cytotoxic Activity (IC50 values in µM) | Reference |
| This compound | Sesquiterpene Lactone | Not Publicly Available | Yang et al., 2005 |
| Eupachinilide A | Sesquiterpenoid | HL-60: 3.8 µM; A-549: 6.9 µM; MCF-7: 5.2 µM; W480: 8.1 µM | Yue et al., 2004 |
| Eupachinilide E | Sesquiterpenoid | HL-60: 4.5 µM; A-549: 8.2 µM; MCF-7: 7.6 µM; W480: 10.3 µM | Yue et al., 2004 |
| Eupachinilide F | Sesquiterpenoid | HL-60: 2.9 µM; A-549: 5.8 µM; MCF-7: 4.7 µM; W480: 7.5 µM | Yue et al., 2004 |
| Eupachinilide I | Sesquiterpenoid | HL-60: 5.1 µM; A-549: 9.8 µM; MCF-7: 8.9 µM; W480: 12.4 µM | Yue et al., 2004 |
| Eupachiilide A | Sesquiterpene Lactone | MDA-MB-231: 3.5 µM; MDA-MB-468: 4.8 µM | Li et al., 2021 |
Cell lines: HL-60 (human promyelocytic leukemia), A-549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), W480 (human colon adenocarcinoma), MDA-MB-231 and MDA-MB-468 (triple-negative breast cancer).
The data suggest that sesquiterpene lactones from E. chinense generally exhibit moderate to potent cytotoxic activities against a range of cancer cell lines.
Experimental Protocols
The following are generalized experimental protocols for the isolation and cytotoxic evaluation of sesquiterpene lactones from Eupatorium chinense, based on methodologies reported in the literature.
General Isolation and Purification Protocol
-
Extraction: The air-dried and powdered whole plant of Eupatorium chinense is typically extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity. The chloroform and ethyl acetate fractions are often rich in sesquiterpene lactones.
-
Chromatography: The active fractions are subjected to repeated column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol (B129727) (or a similar solvent system) to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Sub-fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative HPLC: Final purification of the isolated compounds is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).
-
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including Mass Spectrometry (MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The isolated compounds are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental and Logical Diagrams
Caption: Generalized workflow for the isolation and analysis of sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Mechanism of Action: Anti-inflammatory Effects
Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for degradation by the proteasome, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes.
Sesquiterpene lactones, often containing an α-methylene-γ-lactone group, can act as Michael acceptors and covalently bind to the cysteine residues in the IKK complex, thereby inhibiting its kinase activity. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, effectively shutting down the inflammatory cascade. This mechanism is a key area of interest for the development of new anti-inflammatory drugs from natural sources like Eupatorium chinense.
References
Unveiling the Structural Secrets of a Sesquiterpene Lactone: A Comparative Guide to 4E-Deacetylchromolaenide 4'-O-acetate
For researchers and professionals in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, in the context of its potential cytotoxic effects. While direct experimental data for this specific compound is limited in publicly available literature, this guide provides a comparative analysis based on related compounds isolated from the Chromolaena genus and the broader class of sesquiterpene lactones.
Performance Comparison: Cytotoxicity of Chromolaena-Derived Compounds
The genus Chromolaena is a known source of bioactive sesquiterpene lactones. A study on Chromolaena laevigata provides valuable insights into the potential cytotoxic activity of compounds structurally related to this compound. The hexane (B92381) fraction of C. laevigata extract, which is likely to contain a mixture of sesquiterpenoids, demonstrated significant growth inhibition against human cancer cell lines.
| Test Substance | Cancer Cell Line | Activity Metric (GI₅₀) |
| Hexanic fraction of Chromolaena laevigata | Ovarian (OVCAR-03) | 1.9 µg/mL |
| Hexanic fraction of Chromolaena laevigata | Kidney (786-0) | 2.5 µg/mL |
Note: The GI₅₀ value represents the concentration of the test substance that causes a 50% reduction in cell growth. Lower values indicate higher cytotoxic potency. The data presented here is for a crude fraction and not a purified compound.
Structural Activity Relationship (SAR) Insights for Sesquiterpene Lactones
The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. Key structural features that are often correlated with their cytotoxic and other biological activities include:
-
The α-methylene-γ-lactone Moiety: This reactive group is a common feature in many bioactive sesquiterpene lactones and is often considered a key pharmacophore responsible for their ability to interact with biological macromolecules.
-
Other Functional Groups: The presence and orientation of other functional groups, such as hydroxyls, acetates, and epoxides, can significantly modulate the compound's solubility, cell permeability, and interaction with specific cellular targets. The "4E-Deacetyl" and "4'-O-acetate" modifications in the target compound likely influence its polarity and metabolic stability, thereby affecting its overall bioactivity.
-
Stereochemistry: The three-dimensional arrangement of atoms within the molecule can play a crucial role in its ability to bind to specific protein targets.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the biological data. The following outlines a typical protocol for evaluating the cytotoxic activity of natural product extracts.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is commonly used to determine the growth inhibitory effects of compounds on cancer cell lines.
1. Cell Culture and Plating:
-
Human cancer cell lines (e.g., OVCAR-03, 786-0) are grown in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The test substance (e.g., the hexanic fraction of C. laevigata) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
The cells are treated with the different concentrations of the test substance and incubated for a defined period (e.g., 48 hours).
3. Cell Fixation and Staining:
-
After incubation, the cells are fixed to the plate using a solution like trichloroacetic acid.
-
The fixed cells are then stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
4. Measurement and Analysis:
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.
-
The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the concentration of the test substance.
Potential Signaling Pathways
Sesquiterpene lactones are known to exert their cytotoxic effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related compounds have been shown to interfere with key pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: Potential signaling pathways modulated by sesquiterpene lactones.
Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of a natural product-derived compound like this compound follows a structured workflow.
Caption: General workflow for isolating and evaluating cytotoxic compounds.
Independent Verification of 4E-Deacetylchromolaenide 4'-O-acetate Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential bioactivity of 4E-Deacetylchromolaenide 4'-O-acetate with other sesquiterpene lactones, supported by established experimental protocols and pathway visualizations. Due to the limited publicly available data on this compound, this guide utilizes hypothetical data, grounded in the known bioactivities of structurally similar compounds, to illustrate a comparative analysis framework.
Introduction
Sesquiterpene lactones, a class of naturally occurring compounds, are known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] These activities are often attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological macromolecules.[2][3][4] This guide focuses on the hypothetical bioactivity of this compound, a sesquiterpene lactone, in comparison to other known compounds from the same class.
Comparative Bioactivity Data
The following tables summarize the hypothetical cytotoxic and anti-inflammatory activities of this compound against well-characterized alternative compounds.
Table 1: Comparative Cytotoxicity (IC50 in µM) against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound (Hypothetical) | 8.5 | 12.3 | 15.1 |
| Parthenolide | 5.2 | 7.8 | 9.5 |
| Eupalinolide L[5] | 15.6 | 21.4 | 25.0 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | 1.5 |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Inhibition of TNF-α Production (%) at 10 µM | Inhibition of IL-6 Production (%) at 10 µM |
| This compound (Hypothetical) | 65 | 58 |
| Parthenolide | 72 | 68 |
| Eupalinolide L[5] | 55 | 48 |
| Dexamethasone (Positive Control) | 92 | 88 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compounds and incubate for 48 hours.
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Anti-inflammatory Assay (LPS-induced Cytokine Production in RAW 264.7 Macrophages)
This protocol measures the inhibition of pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-treated control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for bioactivity assessment.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: The intrinsic apoptosis signaling pathway.
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of sesquiterpene lactones. | Semantic Scholar [semanticscholar.org]
- 5. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4E-Deacetylchromolaenide 4'-O-acetate. Given the absence of specific disposal data for this compound, it must be treated as a hazardous chemical waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Prior to handling this compound for disposal, ensure all relevant personnel are familiar with standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory.
-
Minimum PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A properly fitted laboratory coat
-
-
Ventilation: All handling of the compound, especially if in powdered form or dissolved in a volatile solvent, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Waste Identification and Classification
Proper classification is the foundational step for compliant disposal.
-
Waste Classification: this compound is to be classified as Hazardous Chemical Waste .
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[1]
-
The CAS number: 104736-09-6
-
An accurate list of all container contents, including any solvents used.
-
The approximate percentage of each component.
-
The date when waste was first added to the container.[2]
-
The name and contact information of the generating researcher or lab.
-
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and storage of this compound waste pending pickup by a licensed hazardous waste disposal service.
3.1. Waste Container Selection
-
Select a container that is in good condition, free from cracks or leaks, and constructed of a material compatible with the waste.[1][3] For solutions, glass bottles are often suitable; for solids, the original manufacturer's container is ideal if it is in good condition.[2][3]
-
The container must have a leak-proof, screw-on cap.[2] Parafilm, corks, or stoppers are not acceptable for sealing.[2]
3.2. Waste Segregation and Storage
-
Segregation: Do not mix this compound waste with incompatible materials. For instance, store it separately from strong acids, bases, and oxidizers.[3][4]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[1][2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][2]
3.3. Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.[2]
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[2]
-
Empty Containers: The original container of this compound, once empty, must be triple-rinsed with a suitable solvent.[1][4] The resulting rinsate is considered hazardous waste and must be collected in an appropriate liquid waste container.[1] After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
3.4. Arranging for Waste Collection
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[1][2]
-
Ensure all labeling and container requirements are met prior to the scheduled collection.
Quantitative Storage Limits
Institutions must adhere to strict limits for the accumulation of hazardous waste. The following table summarizes typical regulatory thresholds.
| Parameter | Limit | Action Required |
| Time Limit | 90 days from accumulation start date | Schedule waste collection before the 90-day limit is reached.[2] |
| Volume Limit | 55 gallons of a single waste stream | If this volume is reached, the waste must be collected within three days.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. acs.org [acs.org]
Personal protective equipment for handling 4E-Deacetylchromolaenide 4'-O-acetate
Essential Safety and Handling Guide for 4E-Deacetylchromolaenide 4'-O-acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE) and waste disposal are designed to minimize exposure risk and ensure a safe laboratory environment. Given that this compound is a sesquiterpene lactone, it should be handled with caution due to the potential for skin sensitization and irritation.[1][2] Furthermore, as many novel compounds under investigation may have uncharacterized cytotoxic properties, it is prudent to handle this compound with the same precautions as a cytotoxic agent.[3][4]
Personal Protective Equipment (PPE) Recommendations
A risk assessment should always be conducted prior to handling any chemical. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Double-gloved with chemotherapy-rated nitrile gloves[4][5] | Chemical safety goggles | Disposable, low-permeability gown with tight-fitting cuffs[5][6] | Work within a certified chemical fume hood or wear an N95 respirator[3][7] |
| Handling Solutions (aliquoting, dilutions) | Double-gloved with chemotherapy-rated nitrile gloves[4][5] | Chemical safety goggles or face shield[6] | Disposable, low-permeability gown with tight-fitting cuffs[5][6] | Work within a certified chemical fume hood or at a well-ventilated bench |
| Cell Culture and In Vitro Assays | Double-gloved with chemotherapy-rated nitrile gloves[4][5] | Chemical safety goggles | Disposable, low-permeability gown with tight-fitting cuffs[5][6] | Work within a certified Class II Biological Safety Cabinet |
| Spill Cleanup | Double-gloved with heavy-duty, chemical-resistant gloves | Chemical safety goggles and face shield[6] | Impermeable gown and shoe covers | N95 respirator or higher[3] |
| Waste Disposal | Double-gloved with chemotherapy-rated nitrile gloves[4][5] | Chemical safety goggles | Disposable, low-permeability gown with tight-fitting cuffs[5][6] | Not generally required if waste is properly contained |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened at the back.[5]
-
Respiratory Protection (if required): Place the respirator over your nose and mouth, and secure the straps. Perform a seal check.
-
Eye Protection: Put on chemical safety goggles or a face shield.[6]
-
Gloves: Put on the first pair of chemotherapy-rated nitrile gloves, extending the cuffs over the gown's cuffs. Put on the second pair of gloves over the first.[5]
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated cytotoxic waste container.
-
Gown: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination or disposal.
-
Respiratory Protection (if worn): Remove the respirator without touching the front. Dispose of it in the designated cytotoxic waste container.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the designated cytotoxic waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Waste Disposal
All materials that come into contact with this compound, including PPE, disposable labware (e.g., pipette tips, tubes), and contaminated cleaning materials, must be treated as cytotoxic waste.
Procedure:
-
Segregation: All contaminated solid waste must be placed in clearly labeled, leak-proof, puncture-resistant containers designated for cytotoxic waste.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste. This typically involves incineration by a licensed waste management contractor.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for determining and using the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. escd.org [escd.org]
- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. ipservices.care [ipservices.care]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
